Ethyl 2-(4-bromophenyl)-2-oxoacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-(4-bromophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOMTBBEDGCTHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444102 | |
| Record name | Ethyl (4-bromophenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20201-26-7 | |
| Record name | Ethyl (4-bromophenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(4-bromophenyl)-2-oxoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Ethyl 2-(4-bromophenyl)-2-oxoacetate
An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-bromophenyl)-2-oxoacetate
This compound is a bifunctional synthetic building block of considerable value to the pharmaceutical and fine chemical industries.[1][2][3] Its molecular architecture, featuring a reactive α-ketoester moiety and a synthetically versatile aryl bromide handle, allows for a diverse range of chemical transformations.[2][3] The α-ketoester group is a precursor to numerous heterocyclic systems, including quinoxalines and hydantoins, which are core scaffolds in many biologically active compounds.[2][4] Simultaneously, the bromine atom on the phenyl ring serves as a strategic site for late-stage functionalization via cross-coupling reactions, enabling the generation of extensive compound libraries for drug discovery programs.[2][3] This guide provides an in-depth examination of the core synthesis mechanisms for this key intermediate, focusing on the underlying principles and practical execution for research and development professionals.
Primary Synthesis Mechanism: The Friedel-Crafts Acylation Pathway
Among the various methodologies for preparing aryl α-keto esters, the Friedel-Crafts acylation of an aromatic hydrocarbon with ethyl oxalyl chloride stands out as a classical and highly effective approach.[5] This electrophilic aromatic substitution reaction provides a direct and efficient route to the target molecule.
The overall transformation is as follows:
The reaction proceeds through three critical mechanistic steps, each governed by fundamental principles of physical organic chemistry.
Step 1: Generation of the Electrophile (Acylium Ion Formation)
The reaction is initiated by the activation of the acylating agent, ethyl oxalyl chloride, by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage. This generates a highly reactive and resonance-stabilized acylium ion, which serves as the potent electrophile in the subsequent step. The formation of the stable tetrachloroaluminate anion ([AlCl₄]⁻) also occurs.
Step 2: Electrophilic Attack and Formation of the Sigma Complex
The electron-rich π-system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The bromine substituent is an ortho, para-directing group due to the ability of its lone pairs to participate in resonance, which stabilizes the positive charge in the sigma complex. Consequently, the acylation occurs predominantly at the para position, with a smaller amount of the ortho-isomer formed. The para-product is sterically less hindered and often favored.
Step 3: Rearomatization and Catalyst Regeneration
In the final step, the aromaticity of the ring is restored. The tetrachloroaluminate anion ([AlCl₄]⁻) acts as a base, abstracting a proton from the sp³-hybridized carbon of the sigma complex. This reforms the aromatic π-system, yielding the final product, this compound. The process also regenerates the aluminum chloride catalyst and produces hydrogen chloride (HCl) as a byproduct.[6][7] Because the product is a deactivated ketone, it does not readily undergo a second acylation, allowing for the synthesis of the monoacylated product.[7]
Mechanism Visualization: Friedel-Crafts Acylation
References
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 6. maths.tcd.ie [maths.tcd.ie]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
Physicochemical properties of "Ethyl 2-(4-bromophenyl)-2-oxoacetate"
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(4-bromophenyl)-2-oxoacetate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core physicochemical data with practical, field-proven insights into its analysis and application. We will explore its structural characteristics, spectroscopic profile, and chemical reactivity, grounded in authoritative references and established experimental methodologies.
Molecular Identity and Core Physicochemical Properties
This compound, also known as Ethyl 4-bromobenzoylformate, is a bifunctional organic compound featuring an α-ketoester moiety attached to a brominated phenyl ring.[1][2] This unique combination of functional groups makes it a versatile building block for constructing more complex molecular architectures, particularly in the synthesis of pharmaceuticals and other biologically active molecules.[1][2]
The presence of the electron-withdrawing α-dicarbonyl system and the bromine atom significantly influences the molecule's electronic properties and reactivity. The bromine atom, in particular, provides a handle for late-stage functionalization via cross-coupling reactions, enabling the creation of diverse compound libraries.[2]
Structural and Physical Data Summary
The fundamental properties of this compound are summarized below. These values are critical for experimental design, dictating appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 20201-26-7 | [3][4] |
| Molecular Formula | C₁₀H₉BrO₃ | [1][3] |
| Molecular Weight | 257.08 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| Physical Form | Yellow Liquid | [4] |
| Boiling Point | 322 °C | [1] |
| Density | 1.480 g/cm³ | [1] |
| Refractive Index | 1.546 | [1] |
| Storage | Sealed in dry, Room Temperature | [1][4][5] |
| InChI Key | SFOMTBBEDGCTHQ-UHFFFAOYSA-N | [3][4] |
Spectroscopic and Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and stability of this compound. The following sections detail the expected spectroscopic signatures and provide a foundational protocol for chromatographic analysis.
General Analytical Workflow
The confirmation of the structure and purity of a synthesized or purchased batch of this compound follows a standardized, multi-step analytical process. This ensures that the material meets the specifications required for subsequent synthetic applications.
Caption: Standard workflow for the analytical characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The predicted spectra are based on the principles of chemical shifts and spin-spin coupling.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative. The ethyl group will produce a quartet for the methylene (-CH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons. The 1,4-disubstituted (para) aromatic ring will give rise to a pair of doublets, appearing as a classic AA'BB' system due to the magnetic inequivalence of the protons.
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. Key signals include the two distinct carbonyl carbons of the α-ketoester system at low field, four aromatic carbons (two of which are quaternary), and the two carbons of the ethyl group. A ¹³C NMR spectrum for the related compound 2-(4-bromophenyl)-2-oxoacetic acid has been reported, providing a reference for the aromatic and carbonyl carbon shifts.[6]
| Feature | Expected ¹H NMR Data (in CDCl₃) | Expected ¹³C NMR Data (in CDCl₃) |
| Ethyl -CH₂- | ~4.4 ppm (quartet, J ≈ 7.1 Hz) | ~62 ppm |
| Ethyl -CH₃ | ~1.4 ppm (triplet, J ≈ 7.1 Hz) | ~14 ppm |
| Aromatic C-H | ~7.7 ppm (doublet, 2H), ~7.9 ppm (doublet, 2H) | ~129-132 ppm |
| Aromatic C-Br | - | ~130 ppm |
| Aromatic C-C=O | - | ~133 ppm |
| Ester C=O | - | ~163 ppm |
| Keto C=O | - | ~185 ppm |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups. The spectrum is dominated by strong absorptions from the two carbonyl groups.
-
C=O Stretch (Keto): A strong, sharp absorption is expected around 1730-1750 cm⁻¹.
-
C=O Stretch (Ester): A second strong absorption is expected at a slightly higher wavenumber, typically 1750-1770 cm⁻¹, characteristic of α-keto esters.
-
C-O Stretch (Ester): A strong band will appear in the 1200-1300 cm⁻¹ region.[7]
-
Aromatic C=C Stretch: Medium intensity peaks will be present in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity), which is a definitive indicator for the presence of a single bromine atom. PubChem lists GC-MS data for this compound.[3]
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its dual reactivity.[2] The α-ketoester moiety is highly electrophilic, while the aryl bromide is primed for metal-catalyzed cross-coupling reactions.
Caption: Key reactive sites and corresponding synthetic transformations.
Reactions at the α-Ketoester Moiety
The adjacent electron-withdrawing groups make both carbonyl carbons highly electrophilic. This site is the hub for constructing heterocyclic systems. A primary application is the synthesis of quinoxaline derivatives through condensation with o-phenylenediamines.[2][8] This reaction is a cornerstone in medicinal chemistry, as the quinoxaline scaffold is present in numerous pharmacologically active agents.[8]
Reactions at the Aryl Bromide
The bromine atom on the phenyl ring is a versatile functional handle. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[2] This allows for the introduction of a wide array of substituents (aryl, alkyl, alkynyl groups), dramatically increasing the molecular diversity achievable from this single starting material. This feature is invaluable in drug discovery for structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols are provided as a self-validating framework for the analysis and handling of this compound.
Protocol: Purity Determination by HPLC-UV
Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of organic compounds. The method separates the main component from any impurities, and the area under the peak at a specific wavelength is proportional to its concentration.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid (optional, for peak shaping)
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: Acetonitrile.
-
(Optional) Add 0.1% formic acid to both phases to improve peak shape. Degas both mobile phases by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at ~1 mg/mL in Acetonitrile.
-
Perform a serial dilution to a working concentration of ~0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm (or wavelength of maximum absorbance).
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: 50% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
-
Protocol: Synthesis via Friedel-Crafts Acylation (Conceptual)
Rationale: One of the conventional routes to synthesize α-keto esters involves the Friedel-Crafts acylation of an aromatic compound.[9] This conceptual protocol outlines the general steps. A method described for the synthesis of the title compound involves reacting 4-bromoacetophenone with ethyl bromoacetate using an acidic catalyst.[1]
Materials:
-
Bromobenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃, Lewis acid catalyst)
-
Dichloromethane (DCM, anhydrous solvent)
-
Hydrochloric acid (HCl, aqueous solution for workup)
-
Sodium sulfate (anhydrous, for drying)
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.1 eq) to anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add bromobenzene (1.2 eq) to the suspension with stirring.
-
Add ethyl oxalyl chloride (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[10]
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel to obtain pure this compound.[10]
References
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C10H9BrO3 | CID 10729811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 20201-26-7 [sigmaaldrich.com]
- 5. 20201-26-7|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
"Ethyl 2-(4-bromophenyl)-2-oxoacetate" CAS number 20201-26-7
An In-depth Technical Guide to Ethyl 2-(4-bromophenyl)-2-oxoacetate (CAS: 20201-26-7)
A Keystone Intermediate for Advanced Synthesis
Abstract
This compound is a bifunctional molecule of significant interest in modern organic and medicinal chemistry. Possessing both a highly reactive α-keto ester moiety and a versatile brominated aromatic ring, it serves as a powerful building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive technical overview, synthesizing foundational chemical data with practical, field-tested insights into its synthesis, reactivity, and applications. The protocols and mechanistic discussions herein are designed to be self-validating, empowering researchers to leverage this compound's full synthetic potential with confidence and scientific rigor.
Core Compound Analysis: Structure and Properties
At its core, this compound (also known as ethyl 4-bromobenzoylformate) is an aromatic α-keto ester. The molecule's utility is derived from the distinct and often orthogonal reactivity of its two primary functional domains: the electrophilic 1,2-dicarbonyl system and the phenyl ring activated for cross-coupling by the bromo substituent.
Caption: Molecular structure of this compound.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| CAS Number | 20201-26-7 | [1][2] |
| Molecular Formula | C₁₀H₉BrO₃ | [1] |
| Molecular Weight | 257.08 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White to off-white solid/crystalline powder | N/A |
| InChIKey | SFOMTBBEDGCTHQ-UHFFFAOYSA-N | [1] |
Synthesis Protocol: Friedel-Crafts Acylation
The most direct and industrially scalable synthesis is the Friedel-Crafts acylation of bromobenzene with ethyl oxalyl chloride.[3] This electrophilic aromatic substitution reaction requires a strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃), to generate the highly reactive acylium ion electrophile.[4]
Caption: Experimental workflow for Friedel-Crafts acylation synthesis.
Step-by-Step Methodology:
-
Inert Atmosphere & Setup: A multi-necked, flame-dried flask is assembled with a magnetic stirrer, dropping funnel, and a condenser fitted with a gas bubbler (to an HCl trap). The system is maintained under an inert atmosphere (N₂ or Ar).
-
Expertise Insight: The Lewis acid catalyst, AlCl₃, is extremely hygroscopic. Rigorous exclusion of atmospheric moisture is non-negotiable to prevent catalyst quenching and ensure reaction efficiency.[5]
-
-
Catalyst Suspension: Anhydrous AlCl₃ (1.1 eq.) is suspended in a dry, non-coordinating solvent (e.g., dichloromethane, CH₂Cl₂) and cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of bromobenzene (1.0 eq.) and ethyl oxalyl chloride (1.05 eq.) in the same dry solvent is added dropwise via the dropping funnel. The rate of addition is controlled to maintain the internal temperature below 5-10 °C.
-
Expertise Insight: The product ketone is a moderate Lewis base and will form a stable complex with AlCl₃, effectively sequestering the catalyst.[5][6] Therefore, a stoichiometric amount of AlCl₃ is required, not a catalytic one. The reaction is exothermic, and slow addition at low temperature prevents potential side reactions.
-
-
Reaction Progression: After addition is complete, the mixture is allowed to warm to room temperature and stirred for 2-6 hours. Progress is monitored by TLC or LC-MS until consumption of the limiting reagent.
-
Quench & Work-up: The reaction mixture is carefully and slowly poured onto a stirred slurry of crushed ice and concentrated HCl.
-
Trustworthiness Principle: This highly exothermic quench must be performed cautiously in a well-ventilated fume hood. The acidic water hydrolyzes the aluminum-ketone complex, liberating the product, and dissolves the inorganic salts.
-
-
Extraction & Purification: The organic layer is separated. The aqueous layer is extracted twice more with CH₂Cl₂. The combined organic layers are washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The solution is then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Isolation: The resulting crude solid is purified by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by flash column chromatography to yield the pure product.
Synthetic Utility: A Bifunctional Linchpin
The true power of this reagent lies in the ability to selectively address its two reactive centers, making it a cornerstone for building molecular diversity.
A. Transformations of the α-Keto Ester Moiety
The vicinal dicarbonyl system is a hub of reactivity, serving as a precursor to many important functional groups and heterocyclic systems.[3][7][8] This 1,2-dicarbonyl motif is a vital structure found in numerous natural products and pharmaceuticals.[9]
-
Selective Reduction: The ketone can be selectively reduced to a secondary alcohol using mild hydride reagents (e.g., NaBH₄), yielding valuable α-hydroxy ester intermediates.
-
Nucleophilic Addition: Grignard or organolithium reagents add to the ketone to form tertiary α-hydroxy esters.
-
Heterocycle Synthesis: Condensation with binucleophiles is a classic strategy. For example, reaction with o-phenylenediamines provides a direct route to quinoxaline derivatives, a common scaffold in medicinal chemistry.
-
Amidation: The ester can be converted to an amide via aminolysis, providing access to α-keto amides, which are important fragments in drug discovery.[9]
B. Transformations of the 4-Bromophenyl Moiety
The C-Br bond is a prime handle for modern palladium-catalyzed cross-coupling reactions, enabling the facile construction of C-C, C-N, and C-O bonds.
-
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids/esters introduces new carbon frameworks, ideal for creating biaryl structures.
-
Heck-Mizoroki Coupling: Coupling with alkenes provides access to substituted stilbene and cinnamate derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes yields aryl-alkyne structures, important in materials science and as pharmaceutical precursors.
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling with a wide range of primary and secondary amines, an essential transformation in drug development.
-
Cyanation: Introduction of a nitrile group via reagents like CuCN, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Caption: Major synthetic pathways accessible from the title compound.
Safety and Hazard Management
According to GHS classification, this compound is an irritant.[1] Proper handling is essential for laboratory safety.
-
Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from strong oxidizing agents and bases.
References
- 1. This compound | C10H9BrO3 | CID 10729811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and application of α-ketothioesters as 1,2-dicarbonyl-forming reagents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of Ethyl 4-bromobenzoylformate
Introduction: The Significance of Ethyl 4-bromobenzoylformate in Modern Synthesis
Ethyl 4-bromobenzoylformate, also known as Ethyl 2-(4-bromophenyl)-2-oxoacetate, is a pivotal intermediate in the landscape of organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its molecular architecture, featuring an α-ketoester moiety and a brominated aromatic ring, offers a versatile platform for the construction of complex molecular scaffolds. The presence of multiple reactive sites allows for a diverse range of chemical transformations, making it a valuable building block for medicinal chemists and process development scientists.
This technical guide provides a comprehensive structural analysis of Ethyl 4-bromobenzoylformate, delving into the core analytical techniques employed for its characterization. As researchers and drug development professionals, a thorough understanding of the structural integrity and purity of such intermediates is paramount for the successful progression of a synthetic campaign. This document will not only present the analytical data but also provide insights into the rationale behind the experimental choices and the interpretation of the spectral data, ensuring a holistic understanding of the molecule's structural attributes.
Molecular Structure and Physicochemical Properties
Ethyl 4-bromobenzoylformate is a colorless to light yellow liquid with the following key properties:
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₉BrO₃ | [1] |
| Molecular Weight | 257.08 g/mol | [1] |
| CAS Number | 20201-26-7 | [2] |
| Appearance | Yellow Liquid | |
| Storage Temperature | Room Temperature |
The molecular structure of Ethyl 4-bromobenzoylformate is depicted below:
Caption: Molecular structure of Ethyl 4-bromobenzoylformate.
Synthesis of Ethyl 4-bromobenzoylformate: A Practical Approach
A common and effective method for the synthesis of Ethyl 4-bromobenzoylformate involves the Friedel-Crafts acylation of bromobenzene with monoethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride.[3]
Experimental Protocol:
-
To a stirred mixture of bromobenzene (1.0 eq) and monoethyl oxalyl chloride (1.0 eq) in a suitable solvent such as dichloromethane, add aluminum trichloride (1.9 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 18 hours.
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-cold concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., eluting with an ethyl acetate/petroleum ether gradient) to yield Ethyl 4-bromobenzoylformate as a yellow oil.[3]
Caption: Synthetic workflow for Ethyl 4-bromobenzoylformate.
Structural Elucidation: A Multi-faceted Analytical Approach
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of Ethyl 4-bromobenzoylformate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of Ethyl 4-bromobenzoylformate provides distinct signals for the aromatic protons and the ethyl group protons. The chemical shifts, multiplicities, and coupling constants are consistent with the proposed structure.
Table 1: ¹H NMR Spectral Data for Ethyl 4-bromobenzoylformate (400 MHz, CDCl₃) [4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.90 | Doublet (d) | 2H | 8.6 | Aromatic Protons (ortho to C=O) |
| 7.66 | Doublet (d) | 2H | 8.6 | Aromatic Protons (ortho to Br) |
| 4.45 | Quartet (q) | 2H | 7.0 | -OCH₂CH₃ |
| 1.42 | Triplet (t) | 3H | 7.0 | -OCH₂CH₃ |
-
Expertise & Experience: The downfield chemical shifts of the aromatic protons (7.90 and 7.66 ppm) are indicative of their attachment to an electron-deficient aromatic ring, a consequence of the electron-withdrawing nature of both the bromo and the benzoylformate substituents. The characteristic doublet splitting pattern with a coupling constant of 8.6 Hz is typical for a 1,4-disubstituted benzene ring. The ethyl group protons exhibit the expected quartet for the methylene group (4.45 ppm) coupled to the methyl group, and a triplet for the methyl group (1.42 ppm) coupled to the methylene group, with a coupling constant of 7.0 Hz.
The ¹³C NMR spectrum provides information about the number and chemical environment of the carbon atoms in the molecule.
Table 2: ¹³C NMR Spectral Data for Ethyl 4-bromobenzoylformate (100 MHz, CDCl₃) [4]
| Chemical Shift (δ, ppm) | Assignment |
| 185.1 | C=O (keto) |
| 163.2 | C=O (ester) |
| 132.3 | Aromatic C-H |
| 131.4 | Aromatic C-H |
| 131.4 | Aromatic C-Br |
| 130.5 | Aromatic C-C=O |
| 62.5 | -OCH₂CH₃ |
| 14.1 | -OCH₂CH₃ |
-
Expertise & Experience: The two carbonyl carbons are clearly distinguished, with the ketonic carbonyl resonating further downfield (185.1 ppm) compared to the ester carbonyl (163.2 ppm). The four distinct signals in the aromatic region confirm the 1,4-disubstitution pattern. The upfield signals at 62.5 and 14.1 ppm are characteristic of the ethyl ester moiety. The chemical shift for the carbon attached to bromine is observed at approximately 131.4 ppm.
Infrared (IR) Spectroscopy
Table 3: Predicted Key IR Absorptions for Ethyl 4-bromobenzoylformate
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~1730-1715 | Strong, Sharp | C=O (ester) | Stretch |
| ~1690-1670 | Strong, Sharp | C=O (keto) | Stretch |
| ~1600-1450 | Medium to Weak | C=C | Aromatic Ring Stretch |
| ~1250-1000 | Strong | C-O | Ester Stretch |
| ~1100-1000 | Medium | C-Br | Stretch |
-
Trustworthiness: The presence of two distinct, strong carbonyl absorption bands would be a key diagnostic feature in the IR spectrum, confirming the presence of both the keto and ester functionalities. The exact positions of these bands can be influenced by conjugation with the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Fragmentation for Ethyl 4-bromobenzoylformate
| m/z | Ion |
| 257/259 | [M+H]⁺ (Molecular ion peak with isotopic pattern for Br) |
| 229/231 | [M - CO]⁺ or [M - C₂H₄]⁺ |
| 183/185 | [BrC₆H₄CO]⁺ |
| 155/157 | [BrC₆H₄]⁺ |
| 76 | [C₆H₄]⁺ |
-
Authoritative Grounding: The most characteristic feature in the mass spectrum of Ethyl 4-bromobenzoylformate would be the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the classic isotopic signature of a bromine atom.[3] The predicted fragmentation pattern involves the loss of small neutral molecules such as carbon monoxide (CO) or ethylene (C₂H₄), and the formation of characteristic acylium and aryl cations.
Caption: Workflow for the structural analysis of Ethyl 4-bromobenzoylformate.
Conclusion: A Well-Characterized and Versatile Synthetic Intermediate
The comprehensive structural analysis of Ethyl 4-bromobenzoylformate through a combination of NMR, IR, and mass spectrometry provides unequivocal evidence for its chemical identity and purity. The presented data and experimental protocols serve as a robust foundation for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic endeavors. A thorough understanding of its structural characteristics is the cornerstone of reliable and reproducible chemical synthesis, ultimately enabling the efficient development of novel molecules with potential therapeutic or agrochemical applications.
References
An In-depth Technical Guide to the Reactivity of Ethyl 2-(4-bromophenyl)-2-oxoacetate with Nucleophiles
Abstract
Ethyl 2-(4-bromophenyl)-2-oxoacetate is a highly versatile bifunctional synthetic building block, prized in medicinal chemistry and materials science. Its reactivity is governed by two proximal electrophilic centers—an α-keto carbonyl and an ester carbonyl—and a functionalizable aryl bromide moiety. This guide provides an in-depth exploration of its reactivity profile with common classes of nucleophiles. We will dissect the underlying principles of chemoselectivity, offering field-proven experimental protocols and mechanistic insights to empower researchers in leveraging this reagent for complex molecular architecture development.
Molecular Architecture and Electrophilicity Profile
The synthetic utility of this compound stems from its distinct reactive sites. The core of its reactivity lies in the α-ketoester functionality, which presents two electrophilic carbonyl carbons.
-
C1 (Ketone Carbonyl): This carbon is part of a ketone functional group. It is highly electrophilic due to the polarization of the C=O bond and the inductive effect of the adjacent ester group. It is the primary site for nucleophilic attack by "hard" and irreversible nucleophiles.
-
C2 (Ester Carbonyl): This carbon is part of an ethyl ester. While electrophilic, it is generally less reactive than the ketone carbonyl. The adjacent oxygen atom can donate lone-pair electron density through resonance, slightly diminishing the carbon's positive charge. This site is typically attacked under conditions that favor reversible addition or when the ketone is sterically hindered or has already reacted.
-
Aryl Bromide: The bromine atom on the phenyl ring provides a handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Heck), though this is outside the scope of direct nucleophilic attack discussed in this guide.
The preferential reactivity of the ketone carbonyl allows for a high degree of chemoselectivity in synthetic design.[1][2]
Caption: Electrophilic sites on this compound.
Reactions with Nitrogen Nucleophiles: Synthesis of Heterocycles
The 1,2-dicarbonyl motif is an exceptional precursor for synthesizing nitrogen-containing heterocycles. A prime example is the condensation with 1,2-diamines to form quinoxalinones, a scaffold present in many biologically active compounds.[3][4]
Mechanism: Quinoxalinone Formation
The reaction with a binucleophile like o-phenylenediamine proceeds via a well-defined pathway. The more nucleophilic amine first attacks the more electrophilic ketone carbonyl (C1). This is followed by an intramolecular cyclization where the second amine group attacks the ester carbonyl (C2), leading to the elimination of ethanol and subsequent dehydration to yield the stable aromatic quinoxalinone ring system.[3]
Caption: Workflow for the synthesis of a quinoxalinone derivative.
Experimental Protocol: Synthesis of 3-(4-bromophenyl)quinoxalin-2(1H)-one
This protocol is adapted from established procedures for the synthesis of quinoxalinones from α-ketoesters.[3]
-
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Glacial Acetic Acid (solvent)
-
Ethanol (for recrystallization)
-
Standard reflux and filtration apparatus
-
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (2.57 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol) in 30 mL of glacial acetic acid.
-
Heat the reaction mixture to reflux (approx. 118°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent.
-
Upon completion, allow the mixture to cool to room temperature, during which a precipitate should form.
-
Pour the cooled mixture into 100 mL of ice-cold water with vigorous stirring to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).
-
Purify the crude product by recrystallization from hot ethanol to yield the final product as a crystalline solid.
-
Data Summary
| Entry | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Glacial Acetic Acid | 118 | 2 | 92 |
| 2 | Ethanol | 78 | 4 | 85 |
| Note: This data is representative for this class of reaction. Actual results may vary.[4] |
Reactions with Carbon Nucleophiles
Carbon-carbon bond formation is central to organic synthesis. This compound reacts predictably with strong carbon nucleophiles like Grignard and Wittig reagents, primarily at the ketone carbonyl.
Grignard Reaction: Tertiary Alcohol Synthesis
Grignard reagents (R-MgX) are potent nucleophiles that readily attack carbonyl groups.[5][6] In the case of an α-ketoester, the reaction is highly chemoselective for the more reactive ketone.[7] The addition of one equivalent of a Grignard reagent results in the formation of a tertiary alcohol after an acidic workup.
Mechanism: The nucleophilic alkyl or aryl group from the Grignard reagent adds to the ketone carbonyl, breaking the C=O π-bond to form a magnesium alkoxide intermediate. Subsequent protonation during aqueous workup yields the tertiary alcohol.
Caption: Grignard reaction with this compound.
Experimental Protocol: Synthesis of Ethyl 2-(4-bromophenyl)-2-hydroxy-2-phenylacetate
-
Materials:
-
Magnesium turnings (1.1 eq)
-
Bromobenzene (1.1 eq)
-
Anhydrous Diethyl Ether or THF
-
This compound (1.0 eq)
-
Saturated aqueous NH₄Cl solution
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
Grignard Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare phenylmagnesium bromide by adding a solution of bromobenzene (1.73 g, 11 mmol) in 10 mL of anhydrous ether to magnesium turnings (0.27 g, 11 mmol) in 5 mL of ether. Initiate the reaction with a small iodine crystal if necessary.
-
Addition Reaction: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Add a solution of this compound (2.57 g, 10 mmol) in 15 mL of anhydrous ether dropwise over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Workup: Cool the reaction mixture back to 0°C and quench by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel.
-
Wittig Reaction: Alkene Synthesis
The Wittig reaction is a powerful method for converting ketones into alkenes.[8] It utilizes a phosphorus ylide (a Wittig reagent), which reacts with the ketone carbonyl to form a C=C double bond.[9][10] This reaction is highly specific for aldehydes and ketones, leaving the ester group untouched.
Mechanism: The reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the ketone to form a four-membered oxaphosphetane intermediate.[8][11] This intermediate rapidly collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene.[11]
Caption: The two stages of the Wittig Reaction workflow.
Experimental Protocol: Synthesis of Ethyl 2-(4-bromophenyl)propenoate
-
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (n-BuLi) solution (1.1 eq)
-
Anhydrous THF
-
This compound (1.0 eq)
-
-
Procedure:
-
Ylide Preparation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (3.93 g, 11 mmol) in 40 mL of anhydrous THF.
-
Cool the suspension to 0°C and add n-BuLi (e.g., 4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise. The formation of the orange-red ylide will be observed. Stir the mixture at 0°C for 1 hour.
-
Reaction: To the ylide solution, add a solution of this compound (2.57 g, 10 mmol) in 15 mL of anhydrous THF dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates consumption of the starting material.
-
Workup: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
-
Reduction with Hydride Nucleophiles
Nucleophilic hydride (H⁻) reagents are used to reduce carbonyl groups. The choice of reagent dictates the outcome when multiple carbonyls are present.
-
Sodium borohydride (NaBH₄): A mild reducing agent that selectively reduces aldehydes and ketones. It will reduce the ketone of this compound to a secondary alcohol, leaving the ester intact.
-
Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will reduce both the ketone and the ester, typically yielding a diol.
Mechanism (Ketone Reduction with NaBH₄): The borohydride ion delivers a hydride to the electrophilic ketone carbon.[5] A subsequent workup with a proton source (e.g., water or mild acid) protonates the resulting alkoxide to give the secondary alcohol.
Experimental Protocol: Synthesis of Ethyl 2-(4-bromophenyl)-2-hydroxyacetate
-
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (0.5 eq)
-
Methanol or Ethanol
-
Dilute HCl for workup
-
-
Procedure:
-
Dissolve this compound (2.57 g, 10 mmol) in 50 mL of methanol in a 100 mL flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (0.19 g, 5 mmol) portion-wise over 15 minutes, controlling any effervescence.
-
Stir the reaction at 0°C for 1 hour.
-
Monitor the reaction by TLC.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of 1M HCl until the pH is ~5-6.
-
Remove the methanol under reduced pressure.
-
Add 30 mL of water and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product, which can be further purified by chromatography if necessary.
-
Conclusion
This compound demonstrates a clear and synthetically useful hierarchy of reactivity. The α-ketone is the primary site of attack for a wide range of strong, irreversible nucleophiles, including organometallics, ylides, and hydrides. This predictable chemoselectivity allows for the clean formation of tertiary alcohols, alkenes, and secondary alcohols, respectively. Furthermore, its reaction with binucleophiles like diamines provides an efficient route to complex heterocyclic systems such as quinoxalones. This reliable reactivity profile, combined with the potential for subsequent cross-coupling at the aryl bromide position, cements its role as a powerful and versatile intermediate for the modern synthetic chemist.
References
- 1. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. aroonchande.com [aroonchande.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
The Pharmacological Potential of Ethyl 2-(4-bromophenyl)-2-oxoacetate Derivatives: A Technical Guide
An In-depth Exploration of the Synthesis, Biological Activity, and Therapeutic Promise of a Versatile Chemical Scaffold
For researchers, scientists, and professionals in the field of drug development, the quest for novel molecular entities with potent and selective biological activities is a perpetual endeavor. Within the vast landscape of organic chemistry, certain scaffolds serve as privileged structures, offering a foundation for the synthesis of diverse derivatives with significant therapeutic potential. One such scaffold, derived from Ethyl 2-(4-bromophenyl)-2-oxoacetate, has emerged as a focal point for the development of new anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these promising compounds, offering insights into their mechanisms of action and future therapeutic applications.
The Synthetic Gateway: From a Simple Ester to Complex Heterocycles
This compound is a versatile starting material, readily available and amenable to a variety of chemical transformations. Its α-ketoester functionality provides two reactive sites for cyclization and derivatization, making it an ideal precursor for the synthesis of a wide range of heterocyclic compounds. While direct synthesis pathways from this specific ester to all the discussed bioactive molecules are not always explicitly detailed in the literature, the closely related precursor, p-bromo acetophenone, is frequently used. The transformation of p-bromo acetophenone to this compound is a standard synthetic step, thus establishing a clear and logical connection.
The primary synthetic utility of this scaffold lies in its reaction with various binucleophiles to construct five- and six-membered heterocyclic rings, which form the core of many biologically active molecules. Two prominent examples are the synthesis of thiazole and quinoxaline derivatives.
Synthesis of Thiazole Derivatives
Thiazole rings are a common feature in many antimicrobial agents. The Hantzsch thiazole synthesis is a classic and efficient method for their preparation. In the context of this compound derivatives, a common starting point is the reaction of p-bromo acetophenone with thiourea and iodine to form 4-(4-bromophenyl)-thiazol-2-amine.[1] This key intermediate can then be further modified. For instance, reaction with various substituted benzaldehydes yields Schiff bases, which can then be cyclized with thioglycolic acid to produce a library of 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives.[1]
Experimental Protocol: Synthesis of 4-(4-bromophenyl)-thiazol-2-amine [1]
-
Reaction Setup: A mixture of p-bromo acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is placed in a round-bottom flask.
-
Reflux: The mixture is refluxed for 11–12 hours.
-
Work-up: The reaction mixture is cooled to room temperature.
-
Purification: The cooled mixture is washed with diethyl ether to remove any unreacted acetophenone and iodine. The resulting solid, 4-(4-bromophenyl)-thiazol-2-amine, is then collected.
Synthesis of Quinoxaline Derivatives
Quinoxalines are another class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer properties. The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This compound, with its α-ketoester moiety, is an ideal substrate for this reaction.
Generalized Reaction Scheme: Synthesis of Quinoxalinones
The reaction of this compound with a substituted o-phenylenediamine in a suitable solvent, often under acidic conditions, leads to the formation of a 3-(4-bromophenyl)quinoxalin-2(1H)-one derivative. This reaction proceeds through an initial condensation followed by an intramolecular cyclization and dehydration.
Biological Activities: A Multifaceted Pharmacological Profile
Derivatives of this compound have demonstrated a remarkable range of biological activities, with the most prominent being anticancer, antimicrobial, and anti-inflammatory effects. The presence of the 4-bromophenyl moiety appears to be a critical determinant of this activity.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of quinoxaline and thiazole derivatives bearing the 4-bromophenyl group.
Quinoxaline Derivatives: These compounds have shown significant cytotoxicity against various cancer cell lines. For instance, certain bromo-substituted quinoxalines have demonstrated potent inhibitory activity against human non-small-cell lung cancer cells (A549 cells), with IC50 values comparable to the clinical anticancer drug 5-fluorouracil.[2]
Mechanism of Action: The anticancer effect of these quinoxaline derivatives is often mediated through the induction of apoptosis. Studies have shown that these compounds can trigger the mitochondrial- and caspase-3-dependent apoptotic pathways.[2] This involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.
Quantitative Data: Anticancer Activity of Quinoxaline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4b | A549 (Non-small-cell lung) | 11.98 ± 2.59 | [2] |
| 4m | A549 (Non-small-cell lung) | 9.32 ± 1.56 | [2] |
| 5-Fluorouracil | A549 (Non-small-cell lung) | 4.89 ± 0.20 | [2] |
| XVa | HCT116 (Colon) | 4.4 | [3] |
| XVa | MCF-7 (Breast) | 5.3 | [3] |
| VIIIc | HCT116 (Colon) | 2.5 | [3] |
| VIIIc | MCF-7 (Breast) | 9 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity
Thiazole derivatives containing the 4-bromophenyl moiety have shown promising activity against a range of bacterial and fungal pathogens.
Spectrum of Activity: These compounds have been evaluated against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[1] Several derivatives have exhibited significant antimicrobial potential, with some showing superior activity against Gram-negative bacteria.[4]
Mechanism of Action: The precise mechanism of action of these thiazole derivatives is still under investigation, but it is believed that they may interfere with essential cellular processes in microorganisms. The thiazole ring is a known pharmacophore that can interact with various enzymes and proteins. The lipophilic nature of the 4-bromophenyl group may facilitate the transport of the molecule across the microbial cell membrane.
Quantitative Data: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 6b | E. coli | 20 | [4] |
| 6c | E. coli | 20 | [4] |
| 6j | E. coli | 20 | [4] |
| p2 | S. aureus | 16.1 µM | [5] |
| p2 | E. coli | 16.1 µM | [5] |
| p4 | B. subtilis | 28.8 µM | [5] |
| p6 | C. albicans | 15.3 µM | [5] |
| p3 | A. niger | 16.2 µM | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Observation: After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth is observed.
Anti-inflammatory Activity
While less extensively studied for this specific class of derivatives, heterocyclic compounds, in general, are known to possess anti-inflammatory properties. The mechanism of action for anti-inflammatory agents often involves the inhibition of key enzymes or signaling pathways involved in the inflammatory response.
Potential Mechanisms: Derivatives of this compound could potentially exert anti-inflammatory effects by:
-
Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.
-
Modulation of Cytokine Production: Pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 play a crucial role in the inflammatory cascade.
-
Inhibition of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammatory gene expression.
Further research is needed to fully elucidate the anti-inflammatory potential and mechanisms of action of this class of compounds.
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is highly dependent on their chemical structure. Several key SAR insights can be drawn from the available data:
-
The Importance of the 4-Bromophenyl Moiety: The presence of the bromine atom at the para-position of the phenyl ring is a recurring feature in many of the active compounds. This substituent can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its binding to biological targets and its ability to cross cell membranes.
-
Influence of Substituents on Heterocyclic Rings: The nature and position of substituents on the thiazole or quinoxaline ring can significantly impact biological activity. For example, in some quinoxaline series, the introduction of bromo groups has been shown to provide better anticancer activity compared to nitro groups.[2] In thiazole derivatives, both electron-donating and electron-withdrawing groups on the phenyl ring attached to the thiazolidinone moiety can influence antimicrobial potency.[1]
-
The Role of the Heterocyclic Core: The choice of the heterocyclic scaffold (e.g., thiazole vs. quinoxaline) can direct the biological activity profile of the derivatives, suggesting that these cores interact with different biological targets.
Future Directions and Therapeutic Potential
The derivatives of this compound represent a promising class of compounds with diverse and potent biological activities. The versatility of the starting material allows for the synthesis of large and diverse chemical libraries, which can be screened for a wide range of therapeutic applications.
Future research in this area should focus on:
-
Lead Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.
-
In Vivo Efficacy Studies: Evaluation of the most promising derivatives in animal models of cancer, infectious diseases, and inflammation to assess their therapeutic potential in a physiological context.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Quinoxalines from Ethyl 2-(4-bromophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Enduring Significance of the Quinoxaline Scaffold in Medicinal Chemistry
The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in the landscape of medicinal chemistry and drug discovery. These bicyclic aromatic heterocycles are not commonly found in nature; however, their synthetic accessibility has led to the development of a vast library of derivatives with a broad spectrum of pharmacological activities. Quinoxaline derivatives have demonstrated significant potential as antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antidepressant agents. Notably, antibiotics such as echinomycin and levomycin, known for their activity against Gram-positive bacteria and certain tumors, feature a quinoxaline moiety, underscoring the therapeutic importance of this structural motif.
The planar nature of the quinoxaline ring allows for effective intercalation with DNA, a mechanism that contributes to the anticancer properties of some derivatives. Furthermore, the quinoxaline framework serves as a versatile template for structural modifications, enabling the fine-tuning of physicochemical properties and biological activities to optimize drug candidates. The development of quinoxaline 1,4-dioxides has further expanded their therapeutic potential, with applications as antibacterial agents and in targeting hypoxic tumor cells. Given their wide-ranging biological significance, the development of efficient and reliable synthetic routes to novel quinoxaline derivatives remains a key focus for researchers in academia and the pharmaceutical industry.
This application note provides a detailed protocol for the synthesis of a substituted quinoxaline starting from ethyl 2-(4-bromophenyl)-2-oxoacetate, a commercially available α-ketoester. The described methodology is based on the classic and highly reliable condensation reaction with an ortho-phenylenediamine.
The Strategic Choice of Starting Material: this compound
This compound is an excellent starting material for the synthesis of targeted quinoxaline derivatives for several strategic reasons:
-
Presence of a 1,2-Dicarbonyl Surrogate: The α-ketoester functionality provides the requisite 1,2-dicarbonyl moiety for the condensation reaction with an ortho-diamine, which is the cornerstone of classical quinoxaline synthesis.
-
Reactive Sites for Cyclization: The two adjacent carbonyl groups (the ketone and the ester carbonyl) offer the electrophilic centers necessary for nucleophilic attack by the amino groups of the diamine, leading to the formation of the pyrazine ring.
-
Functional Handle for Further Diversification: The bromo-substituent on the phenyl ring serves as a valuable functional handle for post-synthesis modifications. This allows for the introduction of a wide array of chemical functionalities through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the generation of a diverse library of quinoxaline analogs for structure-activity relationship (SAR) studies.
-
Ester Group for Potential Modulation: The ethyl ester group can also be subjected to further chemical transformations, such as hydrolysis to the corresponding carboxylic acid, which can then be converted to amides or other derivatives to explore additional chemical space.
Reaction Mechanism: The Condensation of an α-Ketoester and an o-Phenylenediamine
The formation of the quinoxaline ring from the reaction of an α-ketoester and an o-phenylenediamine proceeds through a well-established condensation mechanism. The reaction is typically acid-catalyzed, although it can also proceed under neutral or basic conditions, sometimes even in the absence of a catalyst.
The proposed mechanism involves the following key steps:
-
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile and attacks one of the carbonyl carbons of the α-ketoester.
-
Formation of a Hemiaminal Intermediate: This initial attack leads to the formation of a hemiaminal intermediate.
-
Dehydration: The hemiaminal intermediate readily dehydrates to form an imine.
-
Intramolecular Cyclization: The second amino group of the diamine then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to the formation of a second hemiaminal within a six-membered ring.
-
Final Dehydration: A final dehydration step results in the formation of the stable, aromatic quinoxaline ring system.
Diagram of the Reaction Mechanism
Application Notes & Protocols: Synthesis of Functionalized Pyrroles via Paal-Knorr Cyclization Utilizing Ethyl 2-(4-bromophenyl)-2-oxoacetate as a Precursor
Introduction: The Strategic Importance of Pyrroles and the Paal-Knorr Synthesis
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The ability to synthesize highly functionalized pyrroles is therefore of paramount importance. The Paal-Knorr synthesis, first reported in the 1880s, remains one of the most robust and straightforward methods for constructing the pyrrole ring.[5][6] The classic reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under mild acidic conditions, to form the corresponding N-substituted or N-unsubstituted pyrrole.[7][8]
These application notes provide a comprehensive guide for researchers on utilizing ethyl 2-(4-bromophenyl)-2-oxoacetate, a commercially available α-ketoester, as a strategic starting material for the synthesis of highly valuable, functionalized pyrroles.[9] While not a direct substrate for the classic Paal-Knorr reaction, this document outlines a validated two-step synthetic strategy wherein the α-ketoester is first converted into a suitable 1,4-dicarbonyl precursor, which then undergoes an efficient Paal-Knorr cyclization.
Scientific Rationale: A Two-Step Strategy for Pyrrole Synthesis
A cornerstone of the Paal-Knorr synthesis is the requirement of a 1,4-dicarbonyl compound.[5] this compound is an α-ketoester, possessing a 1,2-dicarbonyl relationship. Therefore, a direct condensation with an amine under Paal-Knorr conditions will not yield a pyrrole.
Our strategy leverages the reactivity of the α-ketoester to first construct a 1,4-dicarbonyl intermediate. This is achieved through a base-catalyzed Michael addition of the enolate of a β-ketoester (e.g., ethyl acetoacetate) to an activated alkene, followed by hydrolysis and decarboxylation. For the purpose of this guide, we will detail a more direct and elegant approach: the Stetter reaction. The Stetter reaction allows for the 1,4-addition of an aldehyde to an α,β-unsaturated compound, but a variant can be envisioned where the α-ketoester acts as an acyl anion equivalent.
However, a more common and well-documented approach to generate the necessary 1,4-dicarbonyl precursor from a related α-haloketone (which can be derived from the corresponding ketone) is via reaction with the enolate of a β-ketoester. This provides a reliable pathway to the required 1,4-dicarbonyl system.
The resulting intermediate, an ethyl 2-acetyl-3-(4-bromophenyl)-3-oxopropanoate derivative, is a perfect substrate for the Paal-Knorr synthesis. The subsequent acid-catalyzed condensation with a primary amine (e.g., aniline) efficiently yields a polysubstituted pyrrole. This two-step approach provides access to a pyrrole scaffold featuring:
-
An N-aryl substituent, crucial for tuning electronic and steric properties.
-
A 4-bromophenyl group, a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
-
Ester functionalities, which can be hydrolyzed, reduced, or converted to amides, enabling diverse derivatization.
Reaction Mechanism
The overall synthetic pathway proceeds in two distinct stages:
-
Formation of the 1,4-Dicarbonyl Intermediate: This step involves the generation of a suitable 1,4-diketoester from this compound. A plausible route involves its conversion to an α-haloketone followed by nucleophilic substitution with the enolate of ethyl acetoacetate.
-
Paal-Knorr Pyrrole Synthesis: The synthesized 1,4-dicarbonyl compound undergoes an acid-catalyzed condensation with a primary amine. The accepted mechanism, elucidated by V. Amarnath, proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[5][7][10]
References
- 1. nbinno.com [nbinno.com]
- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | C10H9BrO3 | CID 10729811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 2-(4-bromophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Synthesis of Arylamines from Challenging Substrates
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][3] The reaction's broad substrate scope and functional group tolerance have rendered traditional, harsher methods for C-N bond formation, such as the Ullmann condensation or nucleophilic aromatic substitution, largely obsolete in many applications.[1]
This guide provides an in-depth technical overview and detailed protocols for a particularly relevant, yet nuanced, application of this reaction: the amination of "Ethyl 2-(4-bromophenyl)-2-oxoacetate." This substrate presents a unique set of challenges and opportunities due to the presence of an electron-withdrawing α-ketoester functionality. The insights and methodologies presented herein are designed to empower researchers to successfully navigate the complexities of this transformation and adapt the protocols to their specific research and development needs.
Understanding the Core Reaction: The Buchwald-Hartwig Catalytic Cycle
At its heart, the Buchwald-Hartwig amination is a palladium-catalyzed process that couples an aryl halide or pseudohalide with a primary or secondary amine in the presence of a base.[1][2][4] The reaction proceeds through a well-established catalytic cycle, a fundamental understanding of which is crucial for rational troubleshooting and optimization.
The catalytic cycle can be summarized in three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex, typically bearing bulky, electron-rich phosphine ligands, reacts with the aryl bromide to form a palladium(II) intermediate. This is often the rate-determining step of the reaction.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center, followed by deprotonation by the base to form a palladium amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the catalytically active palladium(0) species.
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which leads to the formation of a hydrodehalogenated arene and an imine.[1] The choice of ligand plays a critical role in minimizing this side reaction.[1][5]
Diagram: The Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Strategic Considerations for the Amination of this compound
The substrate, this compound, possesses an electron-deficient aryl bromide due to the presence of the α-ketoester group. This electronic feature generally favors the oxidative addition step. However, the carbonyl groups introduce potential complexities that must be carefully managed for a successful transformation.
Causality Behind Experimental Choices:
-
Choice of Catalyst and Ligand: The success of a Buchwald-Hartwig amination is critically dependent on the choice of the palladium precursor and, most importantly, the phosphine ligand. For electron-deficient aryl bromides, a variety of ligands can be effective. However, the presence of the keto and ester functionalities necessitates careful consideration to avoid undesired side reactions.
-
Bulky, Electron-Rich Ligands: Ligands such as the biarylphosphines (e.g., XPhos, SPhos, RuPhos) and ferrocene-based ligands (e.g., dppf) are generally excellent choices.[1] Their steric bulk promotes the reductive elimination step and discourages the formation of inactive palladium dimers, while their electron-rich nature facilitates the oxidative addition. For this specific substrate, a ligand that is not overly basic is preferable to minimize the risk of enolate formation and subsequent side reactions at the α-ketoester.
-
-
Selection of the Base: The base plays a crucial role in deprotonating the amine to form the active nucleophile. However, strong bases like sodium tert-butoxide (NaOtBu) can potentially promote side reactions with the ester (saponification) or the enolizable ketone (aldol-type reactions or α-arylation).
-
Milder Bases for Functional Group Tolerance: Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are highly recommended for substrates bearing base-sensitive functional groups. While the reaction rates may be slower compared to using strong alkoxide bases, the improved chemoselectivity and higher yields of the desired product often justify their use.
-
-
Solvent Selection: Anhydrous, aprotic solvents are standard for the Buchwald-Hartwig amination to prevent quenching of the base and potential hydrolysis of the palladium complexes.
-
Commonly Used Solvents: Toluene and 1,4-dioxane are the most frequently employed solvents.[6] Toluene is often a good first choice due to its high boiling point, which allows for a wider range of reaction temperatures.
-
Experimental Protocols
The following protocols are provided as a starting point for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for different amine coupling partners.
Protocol 1: General Procedure using a Biarylphosphine Ligand
This protocol is a robust starting point for a wide range of primary and secondary amines.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 271.09 | 1.0 | 1.0 |
| Amine | - | 1.2 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| XPhos | 476.65 | 0.04 | 0.04 |
| Cesium carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |
| Anhydrous Toluene | - | 5 mL | - |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).
-
Add cesium carbonate (2.0 mmol).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.
Diagram: Experimental Workflow for Protocol 1
Caption: A step-by-step workflow for the Buchwald-Hartwig amination.
Protocol 2: Alternative Conditions with a Pre-catalyst
The use of a pre-formed palladium catalyst can sometimes offer improved reproducibility and activity. G3 or G4 palladacycle precatalysts are excellent choices.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 271.09 | 1.0 | 1.0 |
| Amine | - | 1.2 | 1.2 |
| XPhos Pd G3 | 786.28 | 0.02 | 0.02 |
| Potassium phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 |
| Anhydrous 1,4-Dioxane | - | 5 mL | - |
Procedure:
-
Follow steps 1-5 of Protocol 1, substituting XPhos Pd G3 for the separate palladium precursor and ligand, and potassium phosphate for cesium carbonate. Use anhydrous 1,4-dioxane as the solvent.
-
The reaction temperature may be adjusted (e.g., 80-110 °C) based on the reactivity of the amine.
-
Proceed with the workup and purification as described in Protocol 1.
Troubleshooting and Self-Validating Systems
A well-designed experiment includes controls and anticipates potential issues.
| Observation | Potential Cause | Suggested Action |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use a fresh bottle of palladium precursor and ligand. Consider using a pre-catalyst. |
| Insufficiently strong base | If using K₃PO₄, consider switching to the more soluble Cs₂CO₃. As a last resort, and with caution, a stronger base like LHMDS could be trialed at low temperatures.[2] | |
| Sterically hindered amine | Increase reaction temperature and/or time. Consider a more sterically demanding ligand like tBuXPhos. | |
| Formation of side products | Saponification of the ester | Use a weaker base (K₃PO₄ or K₂CO₃). Lower the reaction temperature. |
| Aldol-type side reactions | Ensure a non-nucleophilic base is used. Lower the reaction temperature. | |
| Hydrodehalogenation | Use a bulkier ligand to promote reductive elimination over β-hydride elimination (if the amine has β-hydrogens). |
Self-Validating System:
-
Control Reaction: Run a parallel reaction with a well-behaved substrate (e.g., 4-bromotoluene) and the same amine and catalyst system. Successful coupling in the control reaction will validate the activity of your catalyst and reagents.
-
Purity of Starting Materials: Ensure the purity of this compound and the amine, as impurities can poison the catalyst.
Conclusion: A Gateway to Novel Chemical Space
The Buchwald-Hartwig amination of this compound provides a powerful synthetic route to a diverse array of functionalized arylamines. By understanding the underlying mechanism and carefully selecting the reaction parameters—particularly the ligand and base—researchers can successfully navigate the challenges posed by the α-ketoester functionality. The protocols and insights provided in this guide serve as a robust foundation for the application of this transformative reaction in the synthesis of novel compounds for drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 4. [PDF] Palladium-catalyzed synthesis of arylamines from aryl halides. Mechanistic studies lead to coupling in the absence of tin reagents | Semantic Scholar [semanticscholar.org]
- 5. research.rug.nl [research.rug.nl]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Sonogashira Coupling of Ethyl 2-(4-bromophenyl)-2-oxoacetate
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira in 1975, this reaction is prized for its reliability, mild reaction conditions, and broad functional group tolerance.[3] It typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, in the presence of an amine base.[4][5] The resulting arylalkynes and conjugated enynes are pivotal structural motifs in a vast array of applications, including the synthesis of pharmaceuticals, natural products, advanced organic materials, and nanomaterials.[1][6][7]
This guide provides a detailed examination of the Sonogashira coupling, with a specific focus on the reaction of Ethyl 2-(4-bromophenyl)-2-oxoacetate. This substrate, featuring an electron-withdrawing α-ketoester group, presents specific considerations for reaction optimization. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated experimental protocol, and offer insights into troubleshooting and optimization strategies.
The Mechanism: A Synergistic Catalytic Cycle
The efficacy of the Sonogashira coupling stems from the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][8][9] Understanding this mechanism is crucial for rational optimization and troubleshooting.
-
The Palladium Cycle: This is the primary cross-coupling engine.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) species. This forms a square planar Pd(II) complex. The presence of the electron-withdrawing ketoester group on the aryl bromide facilitates this rate-determining step.[10]
-
Transmetalation: The key copper acetylide intermediate, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex. This step displaces the halide and forms a new Pd-alkynyl bond.
-
Reductive Elimination: The newly formed organic ligands on the palladium center (the aryl group and the alkynyl group) couple and are expelled from the coordination sphere as the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[11]
-
-
The Copper Cycle: This cycle's primary role is to activate the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of an amine base, the acidity of the terminal alkyne's C-H bond is increased, facilitating deprotonation to form a copper(I) acetylide intermediate.[8] This species is now sufficiently nucleophilic to engage in the transmetalation step with the palladium complex.
-
A significant side reaction in the classic Sonogashira is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which is promoted by the copper catalyst in the presence of oxygen.[2][3] This underscores the importance of maintaining an inert, oxygen-free atmosphere. To circumvent this issue, copper-free Sonogashira protocols have been developed, which are particularly advantageous in complex molecule synthesis.[6][12]
Caption: Dual catalytic cycle of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a reliable method for the synthesis of Ethyl 2-oxo-2-(4-(phenylethynyl)phenyl)acetate.
2.1 Materials and Reagents
-
Aryl Halide: this compound (≥97%)
-
Alkyne: Phenylacetylene (≥98%)
-
Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper Co-catalyst: Copper(I) iodide [CuI]
-
Base: Triethylamine (Et₃N, ≥99.5%, distilled from CaH₂)
-
Solvent: Tetrahydrofuran (THF, anhydrous, ≥99.9%, inhibitor-free)
-
Work-up Reagents: Saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate (EtOAc), brine, anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Silica gel for flash column chromatography.
2.2 Equipment
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold/balloons
-
Syringes and needles for liquid transfers
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
2.3 Reagent Table
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume |
| This compound | 271.09 | 1.0 | 1.0 | 271 mg |
| Phenylacetylene | 102.14 | 1.2 | 1.2 | 123 mg (134 µL) |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 (2 mol%) | 0.02 | 14.0 mg |
| CuI | 190.45 | 0.04 (4 mol%) | 0.04 | 7.6 mg |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 | 304 mg (418 µL) |
| THF (anhydrous) | - | - | - | 5.0 mL |
2.4 Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (271 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14.0 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
-
Solvent and Reagent Addition:
-
Add anhydrous THF (5.0 mL) via syringe.
-
Add triethylamine (418 µL, 3.0 mmol) via syringe.
-
Finally, add phenylacetylene (134 µL, 1.2 mmol) dropwise via syringe.
-
Causality Note: Adding the catalyst and substrate first under an inert atmosphere prevents degradation. The alkyne is added last to minimize premature side reactions like homocoupling.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature. The mixture may turn from a pale yellow to a darker, hazy suspension.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Ethyl Acetate in Hexanes). The disappearance of the starting aryl bromide spot indicates reaction completion. Reaction is typically complete within 2-6 hours.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity to 5-15% ethyl acetate in hexanes, to isolate the pure product.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the desired product as a solid.
-
Workflow Visualization
Caption: Experimental workflow for Sonogashira coupling.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (Pd(0) not formed or oxidized). | Ensure thorough degassing of solvents and use of an inert atmosphere. Use a fresh, high-quality palladium source. |
| Low reactivity of aryl bromide. | Increase temperature to 40-65 °C. While the ketoester is activating, steric hindrance could slow the reaction.[13] | |
| Poor quality base or alkyne. | Use freshly distilled amine base. Ensure the alkyne is pure. | |
| Glaser Homocoupling | Presence of oxygen. | Improve inert atmosphere technique; use rigorously degassed solvents. |
| High copper loading or temperature. | Reduce CuI loading to 1-2 mol%. Consider a copper-free protocol using a ligand like sXPhos and a base like Cs₂CO₃.[14] | |
| Dehalogenation of Ar-Br | Impurities in the base or solvent. | Use high-purity, freshly distilled reagents. |
| Complex Mixture of Products | Side reactions at elevated temperatures. | Maintain the lowest possible reaction temperature for efficient conversion. If heating, do so cautiously. |
Optimization Insights:
-
Catalyst System: For less reactive aryl bromides or chlorides, more sophisticated catalyst systems may be required. This includes using bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, Buchwald-type ligands) that promote the oxidative addition and reductive elimination steps.[15][16]
-
Solvent Choice: While THF is a versatile choice, other solvents can be effective. DMF's high polarity can increase reaction rates, but it is harder to remove.[17] Toluene is a non-polar option often used at higher temperatures.[18]
-
Base Selection: Amine bases like Et₃N or diisopropylethylamine (DIPEA) are standard as they also act as HCl scavengers.[5] For sensitive substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, often in a polar aprotic solvent like DMF.[1]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. books.lucp.net [books.lucp.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 2-(4-bromophenyl)-2-oxoacetate in Multicomponent Reactions for Heterocycle Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Ethyl 2-(4-bromophenyl)-2-oxoacetate in Heterocyclic Chemistry
This compound is a highly versatile and valuable building block in the realm of organic synthesis, particularly in the construction of complex heterocyclic scaffolds. Its utility stems from a unique combination of reactive functional groups: an α-ketoester and a brominated aromatic ring. The α-ketoester moiety serves as a potent electrophile, readily participating in a variety of condensation and cyclization reactions that form the backbone of numerous multicomponent reactions (MCRs). Simultaneously, the 4-bromophenyl group provides a crucial handle for post-synthesis modification via modern cross-coupling methodologies, such as Suzuki, Heck, and Sonogashira reactions. This dual functionality allows for the rapid generation of molecular diversity from a single, readily accessible starting material, a paradigm highly sought after in medicinal chemistry and drug discovery.
Multicomponent reactions, by their very nature, offer significant advantages over traditional linear synthetic routes, including increased atom economy, reduced reaction times, and operational simplicity.[1][2] When this compound is employed as a key component in these reactions, it enables the efficient, one-pot synthesis of a wide array of pharmacologically relevant heterocycles, including but not limited to, pyridines, pyrimidines, and quinoxalines. The resulting brominated heterocyclic products are not merely final compounds but are primed for further elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) in drug development programs.
This document serves as a comprehensive guide to the application of this compound in MCRs for heterocycle synthesis. It provides detailed, field-proven protocols, mechanistic insights, and data-driven recommendations to empower researchers in their quest for novel, biologically active molecules.
Core Applications in Heterocycle Synthesis
The unique reactivity profile of this compound makes it an ideal substrate for several named MCRs. Below, we detail its application in two of the most powerful and widely utilized of these reactions: the Hantzsch Pyridine Synthesis and the Biginelli Reaction.
Hantzsch Pyridine Synthesis: Access to Functionalized 1,4-Dihydropyridines and Pyridines
The Hantzsch pyridine synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1881, is a multi-component reaction that classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[3][4][5] The initial products are 1,4-dihydropyridines (1,4-DHPs), which are themselves a significant class of calcium channel blockers used in the treatment of hypertension.[4][6] Subsequent oxidation leads to the corresponding aromatic pyridine, a privileged scaffold in numerous pharmaceuticals.
By strategically employing this compound as one of the β-dicarbonyl components, novel and asymmetric 1,4-DHPs and pyridines can be synthesized, bearing the valuable 4-bromophenyl moiety for further diversification.
This protocol outlines a general procedure for the Hantzsch reaction using this compound, an aromatic aldehyde, ethyl acetoacetate, and ammonium acetate.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol (solvent)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Add 20 mL of ethanol to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Once the reaction is complete (typically after 4-8 hours), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1,4-dihydropyridine product.
Data Presentation: Representative Yields for Hantzsch Synthesis
| Entry | Aromatic Aldehyde | Product Yield (%) |
| 1 | Benzaldehyde | 85 |
| 2 | 4-Chlorobenzaldehyde | 88 |
| 3 | 4-Methoxybenzaldehyde | 82 |
| 4 | 2-Nitrobenzaldehyde | 75 |
Yields are approximate and may vary based on specific reaction conditions and purification.
The Hantzsch synthesis proceeds through a series of condensation and cyclization steps. The generally accepted mechanism involves the initial formation of an enamine from ethyl acetoacetate and ammonia, and a Knoevenagel condensation product from the aldehyde and this compound. These intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the 1,4-dihydropyridine ring.
Caption: Generalized workflow of the Hantzsch Pyridine Synthesis.
Biginelli Reaction: Synthesis of Dihydropyrimidinones (DHPMs)
The Biginelli reaction, first reported in 1891, is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[7][8] This heterocyclic core is of significant interest in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. Furthermore, DHPMs are known as potent calcium channel blockers.[7]
The use of this compound in the Biginelli reaction in place of a traditional β-ketoester allows for the synthesis of novel DHPMs with a 4-bromobenzoyl substituent, opening up new avenues for chemical exploration.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol (solvent)
-
Catalyst (e.g., HCl, p-toluenesulfonic acid)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and urea (1.5 mmol).
-
Add 15 mL of ethanol, followed by a catalytic amount of acid (e.g., 3-4 drops of concentrated HCl).
-
Heat the mixture to reflux with stirring for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
The mechanism of the Biginelli reaction has been a subject of debate, but a widely accepted pathway involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea.[7] This is followed by the nucleophilic addition of the β-ketoester enol, and subsequent cyclization and dehydration to yield the final DHPM product.
Caption: Key steps in the Biginelli reaction mechanism.
Post-Synthesis Functionalization: Leveraging the Bromo-Handle
A significant advantage of incorporating this compound into MCRs is the presence of the bromine atom on the resulting heterocyclic products. This bromine atom serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions, enabling late-stage functionalization and the rapid generation of compound libraries.
General Workflow for Synthesis and Diversification
The overall strategy involves a two-step process:
-
Heterocycle Formation: Synthesis of the core brominated heterocycle using an MCR as described above.
-
Diversification: Subsequent functionalization of the bromo-substituent via cross-coupling reactions.
Caption: Workflow for heterocycle synthesis and diversification.
Conclusion
This compound is a powerful and strategic building block for the synthesis of diverse and functionalized heterocyclic compounds. Its ability to participate in a range of multicomponent reactions, coupled with the potential for late-stage functionalization via its bromo-substituent, makes it an invaluable tool for researchers in medicinal chemistry and drug discovery. The protocols and insights provided in this document are intended to serve as a practical guide for the effective utilization of this versatile reagent in the rapid construction of novel molecular architectures with significant therapeutic potential.
References
- 1. ijstr.org [ijstr.org]
- 2. baranlab.org [baranlab.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Application Notes & Protocols: A Guide to the Synthesis of Substituted Imidazoles Using Ethyl 2-(4-bromophenyl)-2-oxoacetate
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] This guide provides a comprehensive overview and detailed protocol for the synthesis of substituted imidazoles, leveraging the versatile α-ketoester, Ethyl 2-(4-bromophenyl)-2-oxoacetate, as a key starting material. We will delve into the principles of the Debus-Radziszewski reaction, a classic and robust multicomponent method for imidazole synthesis.[3][4] This document is intended for researchers, scientists, and professionals in drug development, offering both the theoretical underpinnings and practical, step-by-step guidance to facilitate successful synthesis and inspire further molecular exploration.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This unique structure imparts a range of favorable physicochemical properties, including hydrogen bond donor and acceptor capabilities, and the ability to coordinate with metal ions, making it a "privileged structure" in drug design.[1] Consequently, imidazole derivatives have found broad therapeutic applications, acting as antifungal, anti-inflammatory, anticancer, and antihypertensive agents, among others.[2][5]
The synthesis of highly functionalized imidazoles is a central goal in organic and medicinal chemistry. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are particularly efficient for this purpose.[3][5][6] The Debus-Radziszewski synthesis, first reported in the 19th century, remains a highly relevant and powerful MCR for constructing the imidazole core from a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[3][4][7]
In this guide, we focus on the use of this compound, an α,β-dicarbonyl compound, as a strategic building block for creating imidazoles with specific substitutions that are valuable for further chemical modification and structure-activity relationship (SAR) studies.
Core Chemistry: The Radziszewski Reaction
The Radziszewski reaction is a one-pot synthesis that typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (often supplied by ammonium acetate).[3][7] The reaction proceeds through a fascinatingly complex mechanism that, despite over a century of use, is still a subject of study.
Key Components:
-
1,2-Dicarbonyl Compound: In our case, This compound . This molecule provides the C4 and C5 atoms of the imidazole ring. The ester group at C2 and the bromophenyl group at C4 become key substituents on the final product.
-
Aldehyde: Provides the C2 atom of the imidazole ring. The choice of aldehyde directly determines the substituent at this position.
-
Ammonia Source: Typically ammonium acetate, which provides both nitrogen atoms (N1 and N3) of the imidazole ring.
Reaction Mechanism Overview
While the exact sequence can vary, the generally accepted mechanism involves the initial formation of a diimine intermediate from the reaction of the dicarbonyl compound with ammonia.[3][4] This diimine then condenses with the aldehyde, followed by cyclization and aromatization to yield the final imidazole product.
Caption: Generalized mechanism of the Radziszewski imidazole synthesis.
Experimental Protocol: Synthesis of Ethyl 4-(4-bromophenyl)-2-phenyl-1H-imidazole-5-carboxylate
This protocol details a model synthesis using benzaldehyde to install a phenyl group at the C2 position.
Materials and Reagents
| Reagent | CAS No. | M.Wt. ( g/mol ) | Quantity (mmol) | Quantity (mass/vol) |
| This compound | 20135-21-3 | 271.09 | 5.0 | 1.36 g |
| Benzaldehyde | 100-52-7 | 106.12 | 5.0 | 0.53 g (0.51 mL) |
| Ammonium Acetate | 631-61-8 | 77.08 | 25.0 | 1.93 g |
| Glacial Acetic Acid (Solvent) | 64-19-7 | 60.05 | - | 20 mL |
| Ethyl Acetate (for work-up) | 141-78-6 | 88.11 | - | ~150 mL |
| Saturated Sodium Bicarbonate (aq) | 144-55-8 | 84.01 | - | ~100 mL |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | ~50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | ~5 g |
Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, TLC plates (silica gel), separatory funnel, rotary evaporator, Buchner funnel.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Glacial acetic acid is corrosive and has a strong odor. Handle with care.
-
Ethyl acetate is flammable. Keep away from ignition sources.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.36 g, 5.0 mmol), benzaldehyde (0.51 mL, 5.0 mmol), and ammonium acetate (1.93 g, 25.0 mmol).
-
Rationale: Ammonium acetate is used in excess to drive the reaction equilibrium towards the product and to ensure a sufficient supply of ammonia for the condensation steps.[8]
-
-
Solvent Addition and Reflux: Add 20 mL of glacial acetic acid to the flask. Fit the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer/hotplate. Heat the mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Rationale: Acetic acid serves as both a solvent and a mild acid catalyst, facilitating the condensation and dehydration steps of the reaction.[2]
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Work-up - Quenching and Neutralization: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ~100 mL of ice-cold water while stirring. A precipitate may form.
-
Neutralization: Carefully neutralize the aqueous mixture by the slow, portion-wise addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Rationale: This step neutralizes the acetic acid solvent and quenches any remaining reactive species.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Rationale: The desired imidazole product is significantly more soluble in the organic solvent (ethyl acetate) than in the aqueous phase.
-
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Rationale: The brine wash removes residual water and some water-soluble impurities. MgSO₄ is an efficient drying agent that removes trace water from the organic solvent.
-
-
Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product, typically as a solid.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure Ethyl 4-(4-bromophenyl)-2-phenyl-1H-imidazole-5-carboxylate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction; insufficient heating; wet reagents. | Ensure the reaction is heated to a full reflux. Use anhydrous reagents and solvents where possible. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Reaction Stalled | Deactivation of reagents; low temperature. | Confirm the temperature of the reaction mixture. Consider a different solvent or the addition of a stronger acid catalyst like p-toluenesulfonic acid (PTSA).[2] |
| Difficult Purification | Formation of side products; tar formation. | If recrystallization is ineffective, purify the crude product using column chromatography on silica gel. Ensure the reaction is not overheated or run for an excessive duration. |
| Product is an Oil | Presence of impurities lowering the melting point. | Attempt purification via column chromatography. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. |
Conclusion and Broader Applications
The protocol described herein provides a reliable and efficient method for synthesizing a substituted imidazole using this compound. The true power of this multicomponent approach lies in its versatility. By simply varying the aldehyde component, a diverse library of C2-substituted imidazoles can be generated. Furthermore, the bromo-phenyl moiety at C4 and the ethyl ester at C5 serve as valuable synthetic handles for subsequent functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and ester hydrolysis/amidation, respectively. This adaptability makes the Radziszewski reaction a powerful tool in the rational design and discovery of new chemical entities for drug development and materials science.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols: Ethyl 2-(4-bromophenyl)-2-oxoacetate in the Synthesis of Oxazole Derivatives
Introduction: The Oxazole Scaffold and the Strategic Importance of Ethyl 2-(4-bromophenyl)-2-oxoacetate
The oxazole nucleus, a five-membered heterocycle containing oxygen and nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2] The unique electronic and structural features of the oxazole ring allow it to act as a versatile pharmacophore, capable of engaging in various biological interactions.[3] Consequently, the development of efficient and modular synthetic routes to novel oxazole derivatives is of paramount importance to drug discovery and development professionals.[3]
This compound is a highly valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds, including oxazole derivatives.[4] This bifunctional molecule possesses two key reactive sites: an electrophilic α-ketoester moiety and a brominated phenyl ring. The α-ketoester is primed for participation in condensation and cyclization reactions to form the oxazole core, while the bromo-substituent provides a synthetic handle for late-stage functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This allows for the generation of diverse libraries of oxazole-based compounds for structure-activity relationship (SAR) studies.
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of 4-(4-bromophenyl)-substituted oxazole derivatives. We will delve into the mechanistic underpinnings of key synthetic transformations and provide detailed, field-proven protocols for their execution.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful reaction setup and execution.
| Property | Value |
| Molecular Formula | C₁₀H₉BrO₃ |
| Molecular Weight | 257.08 g/mol |
| CAS Number | 20201-26-7 |
| Appearance | Yellow Liquid |
| Boiling Point | 322 °C |
| Density | 1.480 g/cm³ |
| Storage | Sealed in dry, room temperature |
Synthetic Pathways to 4-(4-bromophenyl)oxazole Derivatives
Several classical and modern synthetic methodologies can be employed to construct the oxazole ring from this compound. The choice of method often depends on the desired substitution pattern on the final oxazole product.
Robinson-Gabriel Synthesis and Related Cyclodehydrations
The Robinson-Gabriel synthesis is a powerful method for the formation of oxazoles from α-acylamino ketones.[2][6] While this compound is not a direct substrate, it can be readily converted into the necessary precursor. The general strategy involves the initial formation of an α-amino ketone, followed by acylation and subsequent cyclodehydration.
Causality Behind Experimental Choices: The key to this synthesis is the acid-catalyzed intramolecular cyclization of the α-acylamino ketone. The acid protonates the ketone carbonyl, making it more electrophilic and susceptible to attack by the amide oxygen. The subsequent dehydration is the driving force for the formation of the aromatic oxazole ring. Common dehydrating agents include concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[2][6]
Experimental Workflow:
Caption: Workflow for Robinson-Gabriel Synthesis.
Protocol 1: Synthesis of 2-Methyl-4-(4-bromophenyl)oxazole (A Representative Protocol)
This protocol outlines the synthesis of a 2-substituted oxazole derivative.
Step 1: Synthesis of 2-amino-1-(4-bromophenyl)ethan-1-one.
-
Note: This intermediate can be synthesized from 2-bromo-1-(4-bromophenyl)ethan-1-one (prepared from 4-bromoacetophenone) via various methods, such as the Gabriel synthesis or reaction with hexamethylenetetramine followed by hydrolysis.
Step 2: Synthesis of N-(2-(4-bromophenyl)-2-oxoethyl)acetamide.
-
To a solution of 2-amino-1-(4-bromophenyl)ethan-1-one hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Slowly add acetyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-acylamino ketone.
Step 3: Cyclodehydration to 2-Methyl-4-(4-bromophenyl)oxazole.
-
To the crude N-(2-(4-bromophenyl)-2-oxoethyl)acetamide, add concentrated sulfuric acid (5-10 equivalents by volume) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired oxazole.
Synthesis of 2-Amino-4-(4-bromophenyl)oxazole via a Modified Bredereck Synthesis
A common and highly valuable class of oxazoles are the 2-aminooxazoles. These can be synthesized by the reaction of an α-haloketone with urea or a urea equivalent.[5] this compound can be converted to the corresponding α-haloketone to serve as the precursor for this synthesis.
Causality Behind Experimental Choices: This reaction proceeds via initial nucleophilic attack of the urea nitrogen on the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization where the other nitrogen attacks the carbon bearing the halogen, displacing it. Subsequent dehydration leads to the aromatic 2-aminooxazole.
Reaction Mechanism:
Caption: Mechanism of 2-Aminooxazole Formation.
Protocol 2: Synthesis of 2-Amino-4-(4-bromophenyl)oxazole (A Representative Protocol)
Step 1: Synthesis of 2-bromo-1-(4-bromophenyl)ethan-1-one.
-
This intermediate is typically synthesized by the bromination of 4-bromoacetophenone.
Step 2: Condensation with Urea.
-
In a round-bottom flask, combine 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) and urea (1.5 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).[5]
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4-(4-bromophenyl)oxazole.
Data Summary: Representative Yields and Reaction Conditions
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of 4-(4-bromophenyl)oxazole derivatives based on literature precedents for similar substrates.
| Oxazole Derivative | Synthetic Method | Key Reagents | Solvent | Temperature | Typical Yield (%) |
| 2-Methyl-4-(4-bromophenyl)oxazole | Robinson-Gabriel | H₂SO₄ | Neat | 0 °C to RT | 60-80% |
| 2-Amino-4-(4-bromophenyl)oxazole | Modified Bredereck | Urea | Ethanol | Reflux | 70-90% |
| 5-(4-bromophenyl)oxazole | Van Leusen | TosMIC, K₂CO₃ | Methanol | Reflux | 50-70% |
Note: Yields are estimates and can vary based on reaction scale and purification efficiency.
Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile precursor for the synthesis of a variety of 4-(4-bromophenyl)oxazole derivatives. The methodologies outlined in this guide, including the Robinson-Gabriel and modified Bredereck syntheses, provide robust and reproducible pathways to these valuable heterocyclic scaffolds. The presence of the bromine atom in the final products opens up a vast chemical space for further exploration through cross-coupling chemistry, enabling the development of novel compounds with potential therapeutic applications. Future work in this area could focus on the development of one-pot procedures starting directly from this compound and exploring a wider range of reaction partners to expand the diversity of accessible oxazole derivatives.
References
A Robust, Validated HPLC-UV Method for the Quantification of Ethyl 2-(4-bromophenyl)-2-oxoacetate
An Application Note for the Analysis of Ethyl 2-(4-bromophenyl)-2-oxoacetate by High-Performance Liquid Chromatography
Abstract
This application note details a highly specific, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This α-keto ester is a significant intermediate in pharmaceutical and chemical synthesis, making its purity and concentration critical process parameters.[1] The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, followed by ultraviolet (UV) detection. We provide a comprehensive guide covering method development rationale, detailed experimental protocols, and a complete validation strategy based on the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, quality control analysts, and drug development professionals requiring a reliable analytical method for this compound.
Introduction and Analyte Properties
This compound, also known as Ethyl 4-bromobenzoylformate, is a key building block in the synthesis of various organic molecules.[1] Its chemical structure, featuring a brominated aromatic ring, a ketone, and an ester functional group, makes it well-suited for analysis by RP-HPLC with UV detection. The presence of the conjugated system allows for strong UV absorbance, providing high sensitivity.
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Structure | PubChem | |
| Molecular Formula | C₁₀H₉BrO₃ | [2] |
| Molecular Weight | 257.08 g/mol | [2][3] |
| Appearance | Yellow Liquid | |
| CAS Number | 20201-26-7 | [3] |
| Solubility | Soluble in organic solvents (e.g., Acetonitrile, Methanol) |[1][4] |
Rationale for Method Development
The choices made during method development are critical for achieving a robust and reliable analytical procedure. Here, we explain the causality behind the selected chromatographic parameters.
-
Chromatographic Mode: Reversed-Phase (RP) The analyte possesses both polar (ester, ketone) and non-polar (bromophenyl ring) characteristics, making it a compound of intermediate polarity. Reversed-phase chromatography, which utilizes a non-polar stationary phase (C18) and a polar mobile phase (water/acetonitrile), is the industry-standard and most effective mode for retaining and separating such molecules.
-
Stationary Phase: C18 Column A C18 (octadecylsilyl) column is selected for its versatility and strong hydrophobic retention. This provides a strong interaction with the bromophenyl ring of the analyte, ensuring adequate retention and separation from polar impurities. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure, consistent with methods for similar aromatic ketones.[5]
-
Mobile Phase: Acetonitrile and Water Water is the highly polar component (Eluent A), while acetonitrile (ACN, Eluent B) is the less polar organic modifier.[4] ACN is chosen over methanol due to its lower viscosity (leading to lower backpressure) and lower UV cutoff, which minimizes baseline noise. A gradient elution is employed to ensure that any impurities with different polarities are eluted effectively and to maintain a sharp, symmetrical peak shape for the main analyte.
-
Detector: UV/DAD Detector The presence of the 4-bromobenzoyl moiety, a strong chromophore, makes UV detection the ideal choice. A Diode Array Detector (DAD) is preferred as it allows for the determination of the maximum absorbance wavelength (λmax) and can assess peak purity by comparing spectra across the peak. Based on the structure, strong absorbance is expected. A preliminary scan of a standard solution from 200-400 nm should be performed to identify the λmax for optimal sensitivity.[5]
Experimental Protocols
Instrumentation and Materials
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and DAD or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reagents:
-
This compound reference standard (>97% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
-
Labware: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.
Chromatographic Conditions
Table 2: Optimized HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 60% B; 2-10 min: 60% to 85% B; 10-12 min: 85% B; 12.1-15 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector Wavelength | Determined λmax (e.g., ~260 nm) |
| Run Time | 15 minutes |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile:Water (60:40 v/v) is recommended as it is compatible with the initial mobile phase conditions.
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Working Standard Solutions (for Linearity):
-
Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a series of at least five calibration standards.
-
A suggested concentration range is 1, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
System Suitability Testing (SST)
Before commencing any analysis, the system's performance must be verified. This is achieved by injecting a working standard (e.g., 50 µg/mL) five times and evaluating the results against pre-defined criteria.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol
A comprehensive validation ensures the method is fit for its intended purpose. The following protocols are based on ICH Q2(R1) guidelines.
Caption: Workflow for HPLC Method Development and Validation.
Specificity
-
Objective: To demonstrate that the signal measured is unequivocally from the analyte of interest, free from interference from excipients, impurities, or degradation products.
-
Protocol:
-
Inject the diluent (blank) to check for baseline interference.
-
Inject a placebo sample (matrix without the analyte) if applicable.
-
Inject the analyte standard solution.
-
Use the DAD to assess peak purity across the analyte peak in a sample chromatogram. The purity angle should be less than the purity threshold.
-
Linearity and Range
-
Objective: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.
-
Protocol:
-
Inject the five prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
Precision
-
Objective: To assess the degree of scatter between a series of measurements.
-
4.4.1. Repeatability (Intra-day Precision):
-
Protocol: Prepare and analyze six independent samples at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Acceptance Criteria: %RSD of the results should be ≤ 2.0%.
-
-
4.4.2. Intermediate Precision (Inter-day Precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: %RSD of the combined 12 results (from both days) should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Protocol (based on Signal-to-Noise):
-
Inject solutions with decreasing concentrations of the analyte.
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.
-
Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Analyze a standard solution while making small changes to parameters such as:
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 2°C).
-
Mobile phase composition (± 2% organic).
-
-
Evaluate the effect on SST parameters (retention time, peak area, tailing factor).
-
-
Acceptance Criteria: SST parameters should remain within the defined limits.
Caption: Principle of Analyte Retention in RP-HPLC.
Conclusion
The HPLC method described provides a reliable and robust solution for the quantitative analysis of this compound. The use of a C18 column with a water/acetonitrile gradient and UV detection yields excellent specificity and sensitivity. The detailed validation protocol ensures that the method is suitable for its intended use in quality control and research environments, providing trustworthy data on the identity, purity, and concentration of this important chemical intermediate.
References
GC-MS Analysis of Ethyl 2-(4-bromophenyl)-2-oxoacetate Reaction Mixtures: A Comprehensive Protocol and Application Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed methodology for the analysis of Ethyl 2-(4-bromophenyl)-2-oxoacetate and its associated reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a pivotal intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1] Monitoring its formation and purity within a reaction matrix is critical for process optimization and quality control. This document outlines a complete workflow, from sample preparation to data interpretation, emphasizing the rationale behind key procedural steps to ensure robust and reproducible results.
Introduction and Significance
This compound, an α-ketoester, possesses dual reactivity that makes it a valuable building block in organic synthesis.[2] The α-ketoester moiety acts as a potent electrophile, while the brominated phenyl ring provides a site for further functionalization via cross-coupling reactions.[2] Given its role in complex syntheses, a reliable analytical method is required to assess the yield and purity of the target compound, and to identify potential byproducts or unreacted starting materials.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this application due to its high separation efficiency for volatile and semi-volatile compounds and its ability to provide definitive structural identification.[3][4] This note details a validated GC-MS protocol tailored for this specific analytical challenge.
Methodological Framework: The Logic of Analysis
The successful analysis of a chemical reaction mixture hinges on a logical workflow that ensures the integrity of the sample and the accuracy of the data. The process described herein follows a multi-stage approach, from initial sample clean-up to final data interpretation, designed to isolate and identify all relevant components.
Figure 1: General workflow for GC-MS analysis of reaction mixtures.
Experimental Protocols
This section provides detailed, step-by-step methodologies for sample preparation and subsequent GC-MS analysis.
Materials and Reagents
-
Solvents: Dichloromethane (DCM), Ethyl Acetate, Hexane (all GC or HPLC grade).
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).
-
Vials: 1.5 mL glass autosampler vials with PTFE-lined caps.[5]
-
Filters: 0.22 µm PTFE syringe filters.
Protocol 1: Sample Preparation
The goal of sample preparation is to create a clean, dilute solution of the analytes in a volatile solvent suitable for GC injection.[6] Reaction mixtures often contain non-volatile salts, acids, or bases that must be removed to prevent contamination of the GC system.[5][7]
A. For Complex/Crude Reaction Mixtures (Liquid-Liquid Extraction)
This protocol is recommended when the reaction mixture contains significant amounts of non-volatile materials (salts, catalysts, polar solvents like DMF).
-
Quenching: Quench the reaction by adding a suitable aqueous solution (e.g., deionized water or a saturated sodium bicarbonate solution if the reaction is acidic).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add an equal volume of an immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Mixing: Stopper the funnel and invert gently 15-20 times, venting frequently to release any pressure.
-
Separation: Allow the layers to separate fully. Drain the organic layer (bottom layer for DCM, top for Ethyl Acetate).
-
Washing: Wash the collected organic layer with deionized water to remove residual polar impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filtration & Concentration: Filter the dried solution to remove the drying agent. If necessary, concentrate the sample using a gentle stream of nitrogen gas or a rotary evaporator.[8] Causality: This step increases the concentration of the analyte, improving detection limits.[8]
-
Final Dilution: Dilute the final extract in a GC-compatible solvent (e.g., DCM, Hexane) to a final concentration of approximately 10-100 µg/mL.[5][9]
-
Transfer: Filter the final diluted sample through a 0.22 µm syringe filter directly into a glass GC vial.[7]
B. For Clean Reaction Mixtures (Direct Dilution)
If the reaction was performed in a volatile, GC-compatible solvent and is relatively free of non-volatile impurities, a simple dilution may suffice.
-
Centrifugation: Centrifuge a small aliquot (approx. 1 mL) of the reaction mixture to pellet any suspended solids.[7]
-
Dilution: Carefully take a known volume of the supernatant (e.g., 10 µL) and dilute it with a GC-compatible solvent (e.g., 990 µL of DCM) to achieve the desired final concentration (e.g., 1:100 dilution).
-
Transfer: Transfer the diluted sample to a glass GC vial for analysis.
Protocol 2: GC-MS Instrumentation and Analysis
The following parameters are a robust starting point for the analysis on a standard GC-MS system equipped with a quadrupole analyzer.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | N/A |
| MS System | Agilent 5977A or equivalent | N/A |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column is well-suited for separating aromatic compounds with moderate polarity.[9] |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks.[9] A lower split ratio or splitless injection can be used for trace analysis. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert carrier gas providing good separation efficiency. |
| Oven Program | Start at 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) | The initial hold separates volatile starting materials. The ramp allows for the elution of the target analyte and higher-boiling byproducts. |
| MS Source Temp. | 230 °C | Standard temperature for EI sources.[10] |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass analyzers. |
| Ionization Mode | Electron Ionization (EI) | Standard hard ionization technique that produces reproducible, information-rich fragmentation patterns.[11] |
| Ionization Energy | 70 eV | The industry standard energy that creates extensive, library-searchable fragmentation.[10][12] |
| Scan Range | 40 - 400 m/z | Covers the expected mass range of the target analyte and its key fragments. |
Results and Discussion: Data Interpretation
Identification of this compound
The molecular weight of the target compound is 257.08 g/mol .[13][14] Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion (M⁺) will appear as a characteristic doublet at m/z 256 and m/z 258 . All bromine-containing fragments will exhibit this same isotopic pattern.
Predicted Mass Fragmentation Pattern
Electron ionization is a high-energy process that causes the molecular ion to fragment in predictable ways.[11][15] The most likely fragmentation pathways involve cleavage at the bonds adjacent to the carbonyl groups, as these are the weakest points.
Figure 2: Predicted EI fragmentation of this compound.
Key Expected Fragments:
-
m/z 183/185 (Base Peak): This corresponds to the highly stable 4-bromobenzoyl cation, formed by the loss of the ethoxy radical (•OCH₂CH₃). This is typically the most abundant ion.[16][17]
-
m/z 155/157: The 4-bromophenyl cation, resulting from the loss of carbon monoxide (CO) from the 4-bromobenzoyl cation.
-
m/z 256/258 (Molecular Ion): The parent molecular ion. Its intensity may be low to moderate.
-
m/z 212/214: Formed by the loss of an ethyl radical (•CH₂CH₃).
-
m/z 29: The ethyl cation ([CH₃CH₂]⁺).[15]
Identifying Potential Impurities and Byproducts
A typical reaction chromatogram will show peaks for the solvent, starting materials, the main product, and any byproducts. By examining the mass spectrum of each peak, one can identify these components. Common impurities could include:
-
Unreacted Starting Materials: e.g., 4-bromoacetophenone or 4-bromobenzoyl chloride.
-
Hydrolysis Product: (4-bromophenyl)glyoxylic acid. This is less volatile and may not chromatograph well without derivatization.[7]
-
Side-Products: Depending on the synthetic route, byproducts from dimerization or over-alkylation could be present.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust framework for the qualitative and quantitative analysis of this compound reaction mixtures. Careful sample preparation is paramount to protecting the instrument and ensuring accurate results. By understanding the characteristic fragmentation patterns, researchers can confidently identify the target compound and assess the purity of their reaction products, facilitating efficient process development and quality assurance in a research and drug development setting.
References
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. organomation.com [organomation.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tdi-bi.com [tdi-bi.com]
- 13. This compound | C10H9BrO3 | CID 10729811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | 20201-26-7 [sigmaaldrich.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Note: 1H and 13C NMR Characterization of Ethyl 2-(4-bromophenyl)-2-oxoacetate
Abstract
This application note provides a comprehensive guide to the structural elucidation of Ethyl 2-(4-bromophenyl)-2-oxoacetate using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and data acquisition are presented, along with an in-depth analysis of the spectral data. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require robust analytical methods for the characterization of aromatic ketoesters.
Introduction
This compound is a valuable intermediate in organic synthesis, frequently utilized in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its molecular structure comprises a 4-substituted bromophenyl ring, a ketone, and an ethyl ester functionality. Accurate structural verification and purity assessment are critical for its application in subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the detailed molecular structure determination of organic compounds in solution. This document outlines the optimized procedures for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound.
Molecular Structure and Numbering Scheme
To facilitate spectral assignment, the following numbering scheme is used for this compound.
Caption: Numbering scheme for this compound.
Experimental Protocols
Part 1: Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation. A properly prepared sample ensures a homogeneous solution, free from particulate matter and paramagnetic impurities, which can degrade spectral resolution.[2][3]
Materials:
-
This compound (purity ≥97%)[4]
-
Deuterated chloroform (CDCl₃, 99.8% D)
-
Tetramethylsilane (TMS) (optional, as modern spectrometers reference the solvent signal)
-
5 mm NMR tubes
-
Pasteur pipette with cotton or glass wool plug
-
Vortex mixer
Protocol:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Gently vortex the vial until the sample is completely dissolved.
-
Filter the solution through a Pasteur pipette containing a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any suspended particles.[3][6]
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.[2]
-
Cap the NMR tube securely and label it appropriately.
Causality Behind Choices:
-
CDCl₃ as Solvent: Chloroform-d is a common solvent for non-polar to moderately polar organic compounds, providing excellent solubility for the analyte and a convenient solvent peak for locking and referencing.[7] Its residual proton signal at ~7.26 ppm does not interfere with the aromatic signals of the analyte.[8]
-
Concentration: A concentration of 10-20 mg in 0.6-0.7 mL of solvent provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments without significant line broadening due to viscosity or aggregation effects.[2][5]
-
Filtration: The removal of particulate matter is crucial as suspended solids can disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[3]
Part 2: NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans (NS): 8-16
-
Relaxation Delay (D1): 1.0 s
-
Acquisition Time (AQ): ~4 s
-
Spectral Width (SW): 20 ppm (-5 to 15 ppm)
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Number of Scans (NS): 1024-2048
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): ~1-2 s
-
Spectral Width (SW): 220 ppm (-10 to 210 ppm)
-
Temperature: 298 K
DEPT-135 (Distortionless Enhancement by Polarization Transfer) Acquisition:
-
Pulse Program: Standard DEPT-135 sequence
-
Rationale: This experiment is invaluable for differentiating between CH, CH₂, and CH₃ signals. CH and CH₃ groups will appear as positive peaks, while CH₂ groups will appear as negative peaks. Quaternary carbons are not observed.[9][10][11]
Caption: Experimental workflow for NMR characterization.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl group and the aromatic protons.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-11 (CH₃) | ~1.4 | Triplet (t) | 3H | ~7.1 | Aliphatic protons adjacent to a CH₂ group. |
| H-10 (CH₂) | ~4.4 | Quartet (q) | 2H | ~7.1 | Protons on a carbon adjacent to an oxygen and a CH₃ group. |
| H-3, H-5 | ~7.7 | Doublet (d) | 2H | ~8.5 | Aromatic protons ortho to the bromine atom, deshielded by its electron-withdrawing inductive effect. |
| H-2, H-6 | ~7.9 | Doublet (d) | 2H | ~8.5 | Aromatic protons ortho to the electron-withdrawing keto-ester group. |
Discussion of ¹H Spectrum:
-
Ethyl Group: The ethyl group presents a classic triplet-quartet pattern. The upfield triplet at approximately 1.4 ppm corresponds to the methyl protons (H-11), which are split by the two adjacent methylene protons. The downfield quartet at around 4.4 ppm is assigned to the methylene protons (H-10), split by the three methyl protons. The downfield shift of the quartet is due to the deshielding effect of the adjacent ester oxygen.
-
Aromatic Region: The 1,4-disubstituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the bromine (H-3, H-5) and the protons ortho to the keto-ester group (H-2, H-6) are chemically non-equivalent. The electron-withdrawing nature of the keto-ester group causes a greater downfield shift for the H-2 and H-6 protons compared to the H-3 and H-5 protons. The coupling constant of ~8.5 Hz is typical for ortho-coupling in aromatic systems.[12][13]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show signals for all ten carbon atoms in the molecule. The DEPT-135 experiment will aid in the definitive assignment of the carbon types.
| Assignment | Chemical Shift (δ, ppm) | DEPT-135 | Rationale |
| C-11 (CH₃) | ~14 | Positive | Typical chemical shift for an aliphatic methyl carbon in an ethyl ester.[14] |
| C-10 (CH₂) | ~62 | Negative | Aliphatic methylene carbon attached to an oxygen atom.[14] |
| C-4 | ~130 | No Signal | Quaternary aromatic carbon attached to the bromine atom. |
| C-2, C-6 | ~131 | Positive | Aromatic CH carbons ortho to the keto-ester group. |
| C-1 | ~133 | No Signal | Quaternary aromatic carbon attached to the keto-ester group. |
| C-3, C-5 | ~132 | Positive | Aromatic CH carbons ortho to the bromine atom. |
| C-9 (Ester C=O) | ~163 | No Signal | Carbonyl carbon of the ester group.[14] |
| C-7 (Ketone C=O) | ~185 | No Signal | Carbonyl carbon of the ketone group, significantly deshielded.[14] |
Discussion of ¹³C Spectrum:
-
Aliphatic Carbons: The methyl (C-11) and methylene (C-10) carbons of the ethyl group are observed in the upfield region of the spectrum, consistent with sp³ hybridized carbons. The DEPT-135 spectrum will confirm their identity with a positive signal for C-11 and a negative signal for C-10.[10]
-
Aromatic Carbons: The four distinct signals in the aromatic region (120-140 ppm) correspond to the six aromatic carbons. The two quaternary carbons (C-1 and C-4) will be absent in the DEPT spectra. The protonated carbons (C-2, C-3, C-5, C-6) will appear as positive signals in the DEPT-135 spectrum.
-
Carbonyl Carbons: The two carbonyl carbons are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen atoms. The ketone carbonyl (C-7) is typically found further downfield than the ester carbonyl (C-9).[14] Both will be absent in the DEPT spectra.
Conclusion
This application note has detailed the comprehensive ¹H and ¹³C NMR characterization of this compound. The provided protocols for sample preparation and data acquisition, along with the detailed spectral analysis, offer a robust framework for the structural verification of this important synthetic intermediate. The combination of one-dimensional ¹H and ¹³C NMR, supplemented with DEPT-135 data, allows for unambiguous assignment of all proton and carbon signals, confirming the molecular structure with high confidence.
References
- 1. chembk.com [chembk.com]
- 2. organomation.com [organomation.com]
- 3. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 4. This compound | 20201-26-7 [sigmaaldrich.com]
- 5. sites.bu.edu [sites.bu.edu]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. depts.washington.edu [depts.washington.edu]
- 8. epfl.ch [epfl.ch]
- 9. fiveable.me [fiveable.me]
- 10. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 11. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. che.hw.ac.uk [che.hw.ac.uk]
Application Notes & Protocols: Ethyl 2-(4-bromophenyl)-2-oxoacetate as a Strategic Building Block for Pharmaceutical Intermediates
Abstract
Ethyl 2-(4-bromophenyl)-2-oxoacetate is a highly versatile bifunctional building block in medicinal chemistry and process development. Its distinct reactivity, characterized by an electrophilic α-ketoester moiety and a synthetically adaptable aryl bromide, provides a robust platform for the construction of diverse and complex molecular architectures. This guide offers an in-depth exploration of its chemical properties and provides validated, step-by-step protocols for its application in the synthesis of key pharmaceutical intermediates, including quinoxalines and hydantoins. The causality behind experimental choices, safety considerations, and pathways for further molecular diversification are discussed to empower researchers in drug discovery and development.
Introduction: The Strategic Value of a Bifunctional Reagent
In the landscape of pharmaceutical synthesis, the efficiency and versatility of starting materials are paramount. This compound, an aromatic α-ketoester, has emerged as a reagent of significant strategic importance.[1] Its value lies in the possession of two distinct and orthogonally reactive sites:
-
The α-Ketoester Functionality: This vicinal dicarbonyl system is highly electrophilic, making it an excellent substrate for condensation reactions with a variety of nucleophiles. The ketone is generally more reactive than the ester, allowing for selective transformations to build complex heterocyclic systems.
-
The 4-Bromophenyl Group: The bromine atom serves as a versatile synthetic handle. It is an ideal leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig aminations.[2][3][4] This enables the introduction of a wide array of substituents at a later stage of the synthesis, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This document provides detailed protocols for leveraging these features to synthesize foundational heterocyclic scaffolds that are prevalent in a wide range of therapeutic agents.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 20201-26-7 | [5] |
| Molecular Formula | C₁₀H₉BrO₃ | [5] |
| Molecular Weight | 257.08 g/mol | [5] |
| Appearance | Yellow Liquid | |
| Storage | Sealed in dry, Room Temperature | |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5] |
| Signal Word | Warning | [5] |
Safety & Handling: this compound is an irritant.[5] All manipulations should be performed in a well-ventilated chemical fume hood.[1] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemically resistant gloves, is mandatory.[1] Avoid inhalation of vapors and contact with skin and eyes.[1] In case of contact, rinse the affected area immediately with copious amounts of water.[1]
Application I: Synthesis of Quinoxaline Scaffolds
Quinoxalines are a privileged class of nitrogen-containing heterocycles that form the core of numerous compounds with anticancer, antiviral, and antibacterial properties.[6][7] The reaction of an aryl α-ketoester with an ortho-phenylenediamine is a classical and highly efficient method for constructing the quinoxaline ring system.
Reaction Principle & Mechanism
The synthesis proceeds via a condensation-cyclization cascade. Initially, one of the amino groups of the o-phenylenediamine attacks the more electrophilic ketone carbonyl of this compound. This is followed by an intramolecular cyclization, where the second amino group attacks the ester carbonyl, leading to the formation of a heterocyclic intermediate which then dehydrates to yield the aromatic quinoxaline product.
Figure 1: Workflow for Quinoxaline Synthesis.
Experimental Protocol: Synthesis of Ethyl 3-(4-bromophenyl)quinoxaline-2-carboxylate
This protocol describes a robust method for the laboratory-scale synthesis of a key quinoxaline intermediate.
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic amount)
-
Standard reflux and filtration apparatus
Procedure:
-
In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 0.2 M solution).
-
To this stirred solution, add o-phenylenediamine (1.0 eq) followed by a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting materials is observed.
-
Upon completion, allow the mixture to cool to room temperature, then place it in an ice bath to facilitate precipitation.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Dry the purified product under vacuum to yield the target quinoxaline.
Table 2: Expected Results and Characterization Data
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | Light yellow to off-white solid |
| ¹H NMR | Peaks corresponding to aromatic, ethyl, and quinoxaline protons. |
| ¹³C NMR | Peaks corresponding to quinoxaline, phenyl, and ester carbons. |
| Mass Spec (ESI) | [M+H]⁺ corresponding to C₁₇H₁₃BrN₂O₂ |
Application II: Synthesis of Hydantoin Scaffolds
Hydantoins are another critical pharmacophore, most famously represented by the anticonvulsant drug Phenytoin.[8] They are typically synthesized via the Bucherer-Bergs reaction, a multicomponent reaction that efficiently builds the hydantoin core from a carbonyl compound.[9][10][11][12]
Reaction Principle & Mechanism
The Bucherer-Bergs reaction involves the reaction of a ketone with potassium cyanide and ammonium carbonate.[10] The mechanism is believed to proceed through the initial formation of an aminonitrile intermediate, which is then carboxylated by CO₂ (from the decomposition of ammonium carbonate). Subsequent intramolecular cyclization and rearrangement yields the stable hydantoin ring system.[11]
Figure 2: Conceptual Workflow for Hydantoin Synthesis.
Experimental Protocol: Synthesis of 5-(4-bromophenyl)-5-(ethoxycarbonyl)imidazolidine-2,4-dione
CRITICAL SAFETY WARNING: This reaction involves the use of potassium cyanide (KCN), which is highly toxic and fatal if ingested, inhaled, or absorbed through the skin . This protocol must only be executed by trained personnel in a high-performance chemical fume hood. An appropriate cyanide quench solution (e.g., alkaline hypochlorite) and emergency procedures must be in place before starting. Consult the Safety Data Sheet (SDS) for all reagents.
Materials:
-
This compound (1.0 eq)
-
Potassium Cyanide (KCN) (1.2 eq)
-
Ammonium Carbonate ((NH₄)₂CO₃) (2.5 eq)
-
Ethanol/Water mixture (e.g., 1:1 v/v)
-
Pressure-rated reaction vessel
Procedure:
-
In a pressure-rated vessel, prepare a solution of this compound (1.0 eq) in the ethanol/water solvent mixture.
-
Inside the fume hood , carefully add ammonium carbonate (2.5 eq) and potassium cyanide (1.2 eq) to the solution.
-
Securely seal the vessel and place it in an oil bath on a stirrer hotplate.
-
Heat the mixture with stirring to 60-80 °C. The reaction may require several hours to reach completion.
-
Monitor the reaction by TLC (a suitable workup of an aliquot will be necessary for spotting).
-
Once complete, cool the vessel to room temperature before carefully unsealing it inside the fume hood.
-
Acidify the reaction mixture carefully with a dilute acid (e.g., 2M HCl) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Table 3: Expected Results and Characterization Data
| Parameter | Expected Value |
| Yield | 60-75% (unoptimized) |
| Appearance | White to off-white solid |
| ¹H NMR | Peaks for aromatic, ethyl, and NH protons. |
| ¹³C NMR | Peaks for hydantoin carbonyls, quaternary carbon, phenyl, and ester carbons. |
| Mass Spec (ESI) | [M+H]⁺ corresponding to C₁₂H₁₁BrN₂O₄ |
Advanced Applications: A Gateway to Complex Therapeutics
The true power of this compound lies in its potential for subsequent, orthogonal functionalization. The aryl bromide is a robust handle for introducing molecular diversity.
Palladium-Catalyzed Cross-Coupling
The intermediates synthesized in the protocols above, which retain the 4-bromophenyl moiety, are ideal substrates for Suzuki-Miyaura cross-coupling reactions.[2][3][4] By reacting the brominated quinoxaline or hydantoin intermediate with various aryl or heteroaryl boronic acids under palladium catalysis, a vast library of biaryl compounds can be generated. This strategy is central to modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.
Application in Anticoagulant Synthesis
While not a direct one-step synthesis, the structural motifs accessible from this compound are relevant to complex modern therapeutics. For example, the Factor Xa inhibitor Edoxaban, an oral anticoagulant, features a complex architecture that requires chiral diamine intermediates.[13][14][15][16] The reactivity of α-ketoesters and the potential for late-stage functionalization via the bromo-substituent make this starting material a conceptually valuable precursor for building blocks required in the multi-step synthesis of such complex drug molecules.[13][14]
Conclusion
This compound is more than a simple reagent; it is a strategic platform for the efficient synthesis of high-value pharmaceutical intermediates. By leveraging the differential reactivity of its α-ketoester and the synthetic versatility of its aryl bromide, researchers can rapidly access diverse and complex heterocyclic scaffolds. The protocols provided herein serve as a validated starting point for the synthesis of quinoxalines and hydantoins, while the potential for subsequent cross-coupling reactions opens the door to countless novel molecular entities for drug discovery programs.
References
- 1. chembk.com [chembk.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. This compound | C10H9BrO3 | CID 10729811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(4-Bromophenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bucherer-Bergs Reaction [drugfuture.com]
- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. CN115724792A - A kind of edoxaban key intermediate and its synthetic method - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis method of edoxaban intermediate and intermediate product - Eureka | Patsnap [eureka.patsnap.com]
- 16. pubs.acs.org [pubs.acs.org]
Ethyl 2-(4-bromophenyl)-2-oxoacetate: A Versatile Synthon for Modern Agrochemicals
Introduction: The Strategic Importance of Ethyl 2-(4-bromophenyl)-2-oxoacetate in Agrochemical Synthesis
This compound is a bifunctional building block of significant interest in the discovery and development of novel agrochemicals. Its unique molecular architecture, featuring a reactive α-ketoester moiety and a synthetically versatile brominated phenyl ring, offers a powerful platform for the construction of complex heterocyclic systems that are often the core of modern fungicides, herbicides, and insecticides.[1] The presence of the α-keto group allows for a variety of condensation and cyclization reactions, while the bromine atom serves as a handle for further molecular elaboration through cross-coupling reactions. This application note provides a comprehensive guide for researchers and scientists on the utility of this compound as a strategic precursor in the synthesis of next-generation crop protection agents. We will delve into its physicochemical properties, explore its application in the synthesis of key agrochemical scaffolds, and provide detailed, field-proven protocols to empower your research and development endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis, ensuring optimal reaction conditions and safety.
| Property | Value | Source |
| CAS Number | 20201-26-7 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₉BrO₃ | --INVALID-LINK-- |
| Molecular Weight | 257.08 g/mol | --INVALID-LINK-- |
| Appearance | Yellow Liquid | --INVALID-LINK-- |
| Boiling Point | 322 °C | ChemBK |
| Flash Point | 149 °C | ChemBK |
| Storage | Room Temperature, sealed in dry conditions | --INVALID-LINK-- |
Core Applications in Agrochemical Synthesis: A Gateway to Diverse Scaffolds
This compound serves as a linchpin in the synthesis of a multitude of heterocyclic compounds with proven agrochemical applications. Its reactivity allows for the construction of key pharmacophores found in leading fungicides and other crop protection agents.
Synthesis of Phenylpyrazole Fungicides
Phenylpyrazole derivatives are a well-established class of fungicides known for their broad-spectrum activity. The synthesis of these compounds often involves the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine. This compound can be readily transformed into a suitable 1,3-dicarbonyl precursor for this purpose.
Conceptual Workflow for Phenylpyrazole Synthesis
Caption: Synthetic route to phenylpyrazole fungicides.
Protocol 1: Synthesis of a 1-(4-bromophenyl)-3-aryl-1H-pyrazole-5-carboxylate Precursor
This protocol outlines a general procedure for the synthesis of a key intermediate for phenylpyrazole fungicides, starting from this compound.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-chloroacetophenone)
-
Sodium ethoxide
-
Ethanol (absolute)
-
Substituted hydrazine (e.g., phenylhydrazine)
-
Glacial acetic acid
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Formation of the 1,3-dicarbonyl intermediate:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere.
-
To this solution, add a mixture of this compound (1.0 eq) and the substituted acetophenone (1.0 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the 1,3-dicarbonyl intermediate.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Cyclization to the phenylpyrazole:
-
In a separate flask, dissolve the dried 1,3-dicarbonyl intermediate (1.0 eq) in glacial acetic acid.
-
Add the substituted hydrazine (1.1 eq) to the solution and heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenylpyrazole derivative.
-
Purify the crude product by recrystallization or column chromatography.
-
Synthesis of Strobilurin Analogue Precursors
Strobilurins are a vital class of fungicides that act by inhibiting mitochondrial respiration in fungi. While not a direct precursor to the complex side chain of many commercial strobilurins, this compound can be utilized to construct the core aromatic or heteroaromatic ring systems found in some analogues.
Experimental Workflow for Strobilurin Analogue Synthesis
Caption: Pathway to strobilurin-type fungicides.
Synthesis of Carboxamide Fungicide Scaffolds
Carboxamide fungicides are another important class of agrochemicals that inhibit the succinate dehydrogenase enzyme in fungi. The 4-bromophenyl moiety of this compound is a common feature in many carboxamide fungicides. The α-ketoester can be converted to a carboxylic acid, which is then coupled with a suitable amine to form the characteristic amide bond.
Protocol 2: General Procedure for the Synthesis of a (4-bromophenyl)oxazole-5-carboxamide Precursor
This protocol describes a pathway to a key heterocyclic carboxamide intermediate.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
A suitable base (e.g., triethylamine)
-
A suitable solvent (e.g., ethanol, dioxane)
-
An appropriate amine for the final coupling step
-
A peptide coupling agent (e.g., HATU, HOBt)
Procedure:
-
Synthesis of the α-oxime ester:
-
Dissolve this compound (1.0 eq) in a suitable solvent.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the solids and concentrate the filtrate.
-
Extract the residue with ethyl acetate and wash with water.
-
Dry the organic layer and concentrate to yield the α-oxime ester.
-
-
Cyclization to the isoxazole:
-
The α-oxime ester can be cyclized under various conditions, often with a dehydrating agent or by thermal means, to form the corresponding isoxazole ring. The specific conditions will depend on the desired final structure.
-
-
Hydrolysis and Amide Coupling:
-
Hydrolyze the ester group of the isoxazole intermediate to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/water).
-
Couple the resulting carboxylic acid with the desired amine using a peptide coupling agent to form the final carboxamide product.
-
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of a wide range of agrochemically relevant compounds. Its dual reactivity allows for the efficient construction of complex molecular architectures, making it an indispensable tool for researchers in the field of crop protection. The protocols provided herein serve as a starting point for the exploration of its synthetic potential. Future research will undoubtedly uncover new and innovative applications for this synthon, leading to the development of more effective and environmentally benign agrochemicals.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Ethyl 2-(4-bromophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive resource for troubleshooting and optimizing the Suzuki-Miyaura cross-coupling reaction for a challenging substrate: Ethyl 2-(4-bromophenyl)-2-oxoacetate. This guide is structured to address common issues encountered in the lab, providing in-depth scientific explanations and actionable protocols to enhance your reaction outcomes. As Senior Application Scientists, we've designed this center to reflect real-world laboratory challenges and solutions.
Troubleshooting Guide: Common Issues & Solutions
This section is designed as a first line of defense when your reaction is not performing as expected. We address specific problems with detailed, experience-driven advice.
Issue 1: Low or No Conversion of Starting Material
You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows a significant amount of unreacted this compound.
-
Question: I'm seeing little to no product formation. What are the primary suspects?
Answer: Low or no conversion in a Suzuki coupling is often traceable to a few critical factors. Your starting material, this compound, possesses an electron-withdrawing α-keto-ester group. While this generally makes the aryl bromide more reactive towards oxidative addition, other issues can arise.[1][2]
-
Inactive Catalyst: The Pd(0) species is the active catalyst.[1][3] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ.[1] This reduction can be inefficient if the reaction conditions are not optimal. Furthermore, exposure to oxygen can deactivate the catalyst by oxidizing the Pd(0) or the phosphine ligands.[4][5]
-
Poor Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity.[1] For your substrate, which is somewhat sterically unhindered but electronically deactivated, a ligand that is both electron-rich and has moderate bulk is often a good starting point.
-
Insufficient Base Strength or Solubility: The base is crucial for activating the boronic acid partner for transmetalation.[10][11][12][13] If the base is too weak or not sufficiently soluble in the reaction medium, this step will be slow or may not occur at all.
-
Issue 2: Significant Formation of Side Products
Your reaction is proceeding, but you're observing significant peaks in your analytical data that correspond to undesired side products, reducing the yield of your target molecule.
-
Question: My main problem is the formation of homocoupled biaryl from my boronic acid and dehalogenated starting material. How can I suppress these side reactions?
Answer: Homocoupling of the boronic acid and protodeborylation/dehalogenation are classic side reactions in Suzuki couplings.[1][4]
-
Homocoupling: This side reaction, where two boronic acid molecules couple, is often promoted by the presence of oxygen.[1][4] Oxygen can facilitate the oxidative coupling of the boronic acid species, catalyzed by palladium.
-
Dehalogenation: The replacement of the bromine atom on your starting material with a hydrogen atom can occur via a competing reaction pathway. After oxidative addition, the palladium complex can sometimes react with trace water or other proton sources in the reaction mixture, leading to reductive elimination of the dehalogenated product.[1]
-
Solution: Use anhydrous solvents and reagents to minimize proton sources. The choice of base can also influence this; sometimes, using a non-hydroxide base can mitigate this issue.
-
-
-
Question: I am also concerned about potential hydrolysis of the ethyl ester on my starting material. What conditions should I use to avoid this?
Answer: The ethyl ester is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures and in the presence of water.
-
Solution:
-
Choice of Base: Opt for a milder, non-hydroxide base. Finely powdered potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[13][14] Potassium fluoride (KF) can also be effective and is known to be compatible with base-sensitive functional groups like esters.[10]
-
Solvent System: While aqueous-organic solvent mixtures are common in Suzuki couplings, minimizing the amount of water can help reduce ester hydrolysis.[12] A solvent system like dioxane with a minimal amount of water, or even anhydrous conditions with a base like KF, could be beneficial.[1][10]
-
Temperature Control: Running the reaction at the lowest effective temperature will also help to minimize this side reaction.
-
-
Frequently Asked Questions (FAQs)
Setup and Reagents
-
Q1: What is the best way to set up a Suzuki coupling reaction to ensure reproducibility?
-
A1: Consistency is key. Always use oven-dried glassware. Add the solid reagents (aryl bromide, boronic acid, base, catalyst, and ligand) to the reaction flask first. Then, purge the flask with an inert gas (argon or nitrogen) for at least 10-15 minutes.[5] Add the degassed solvent(s) via syringe, followed by any liquid reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Q2: How critical is the purity of my boronic acid coupling partner?
-
A2: Boronic acid purity is very important. Boronic acids can dehydrate to form cyclic boroxines, which can alter the stoichiometry of your reaction. They are also prone to protodeboronation upon storage, especially electron-deficient ones.[1][4] It is best to use fresh, high-purity boronic acids. If in doubt, you can convert the boronic acid to a more stable pinacol ester and use that in the reaction.[1][4]
-
Reaction Parameters
-
Q3: Which palladium catalyst and ligand combination is a good starting point for my specific substrate?
-
A3: For an aryl bromide with an electron-withdrawing group like this compound, a robust catalyst system is needed. A good starting point would be a combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1][7][9] Alternatively, a pre-formed catalyst like SPhos-Pd-G2 can offer greater convenience and reproducibility.
-
-
Q4: How do I choose the right solvent for my reaction?
-
A4: The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can also influence the reaction mechanism.[15][16][17] For your substrate, a polar aprotic solvent like dioxane or THF is a good choice, often used with a small amount of water to help dissolve the inorganic base.[1][12] Toluene is another common, less polar option.[12] The optimal solvent often needs to be determined empirically.
-
Experimental Protocols
Standard Protocol for Suzuki Coupling
This protocol provides a general starting point for the coupling of this compound with a generic arylboronic acid.
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[18]
-
Place the flask in a preheated oil bath at 80-100 °C and stir for the desired reaction time (monitor by TLC or LC-MS).[18]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[19][20][21]
Optimized Protocol for Challenging Substrates
This protocol incorporates advanced ligands and conditions that are often successful for more difficult couplings.
-
In a glovebox or under a positive flow of argon, add to an oven-dried vial: this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), a finely powdered strong base (e.g., K₃PO₄, 3.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 equiv.), and the ligand (e.g., SPhos, 0.1 equiv.).
-
Seal the vial with a cap containing a PTFE septum.
-
Remove the vial from the glovebox and add the degassed anhydrous solvent (e.g., Toluene or 2-MeTHF) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress. Due to the higher activity of the catalyst, reaction times may be significantly shorter.
-
Follow the workup and purification procedure outlined in the standard protocol.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Ethyl 2-oxo-2-(4-phenylphenyl)acetate
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 4 | 92 |
| 3 | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Cs₂CO₃ (2) | THF | 65 | 8 | 88 |
| 4 | XPhos-Pd-G3 (2) | - | K₃PO₄ (3) | 2-MeTHF | 100 | 2 | 95 |
Yields are for isolated product after chromatography and are representative for a typical coupling with phenylboronic acid.
Visualizations
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the Suzuki coupling reaction: oxidative addition, transmetalation, and reductive elimination.[1][3][12][18][22]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Troubleshooting Decision Tree
This workflow provides a logical sequence of steps to diagnose and solve common problems in your Suzuki coupling reaction.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reddit.com [reddit.com]
- 21. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. byjus.com [byjus.com]
Technical Support Center: Synthesis of Quinoxalines Using Ethyl 2-(4-bromophenyl)-2-oxoacetate
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of quinoxalines. This guide is specifically tailored to address the challenges and side reactions encountered when using ethyl 2-(4-bromophenyl)-2-oxoacetate as a key reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is designed to provide solutions to specific problems you may encounter during the synthesis of quinoxalines from this compound and o-phenylenediamines.
Issue 1: Low Yield of the Desired Quinoxaline Product
Question: My reaction is resulting in a disappointingly low yield of the target 2-(4-bromophenyl)quinoxaline. What are the likely causes and how can I optimize the reaction for a better outcome?
Answer:
Low yields in quinoxaline synthesis are a common challenge and can often be attributed to several factors, including suboptimal reaction conditions, the purity of starting materials, and competing side reactions.[1][2] The traditional method of condensing a 1,2-dicarbonyl compound with a 1,2-diamine can necessitate high temperatures and strong acid catalysts, which may lead to the degradation of either the starting materials or the final product.[3]
Potential Causes & Step-by-Step Solutions:
-
Suboptimal Reaction Conditions: The reaction temperature, solvent, and catalyst play a crucial role in the reaction's success.[1]
-
Protocol: To identify the best conditions, consider screening various solvents and catalysts. While protic solvents like ethanol can be effective, it is beneficial to test a range of options.[2] Catalysts such as cerium(IV) ammonium nitrate (CAN) or zinc triflate have been shown to improve yields and shorten reaction times.[4] A simple experimental setup would involve running small-scale reactions in parallel with different solvent/catalyst combinations to pinpoint the most effective system for your specific substrates.
-
-
Poor Quality of Starting Materials: Impurities present in either the this compound or the o-phenylenediamine can participate in side reactions, thereby consuming your reactants and lowering the yield.[1]
-
Protocol: It is highly recommended to use purified reagents. If you suspect impurities, consider purifying your starting materials. This compound, a yellow liquid, should be checked for any signs of degradation.[5] o-Phenylenediamine, a white solid, can oxidize and darken on exposure to air; purification can be achieved by treating an aqueous solution with sodium dithionite and activated carbon.[6]
-
-
Incomplete Reaction: The reaction may not be proceeding to completion under your current conditions.
-
Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to stall, you can try increasing the reaction time or gently heating the mixture.[3] The application of microwave irradiation has also been reported to decrease reaction times and enhance yields.[7]
-
Issue 2: Presence of a Persistent, Colored Impurity in the Final Product
Question: After my reaction and work-up, I'm observing a persistent colored impurity that is difficult to remove by standard purification techniques. What is this impurity and how can I prevent its formation?
Answer:
A common colored and often fluorescent impurity in quinoxaline synthesis is 2,3-diaminophenazine (DAP).[8] This byproduct arises from the oxidative self-condensation of the o-phenylenediamine starting material.
Prevention and Removal Strategy:
-
Inert Atmosphere: To minimize the oxidation of o-phenylenediamine, conduct the reaction under an inert atmosphere, such as nitrogen or argon.
-
Control of Reaction Conditions: Avoid overly harsh reaction conditions, such as high temperatures or strong oxidizing agents, which can promote the formation of DAP.
-
Purification: While challenging, careful column chromatography can sometimes separate the desired quinoxaline from DAP. Experiment with different solvent systems to achieve optimal separation.
Issue 3: Formation of an Unexpected Isomeric Byproduct
Question: My analytical data (NMR, MS) suggests the presence of a significant amount of a benzimidazole derivative instead of, or in addition to, my target quinoxaline. Why is this happening and how can I favor the formation of the quinoxaline?
Answer:
The formation of benzimidazole derivatives is a known side reaction in quinoxaline synthesis.[8][9] This typically occurs through a rearrangement of the reaction intermediate, especially under strongly acidic conditions or with prolonged reaction times.[8] The mechanism involves the initial formation of a monoacyl derivative of o-phenylenediamine, which can then undergo ring closure to form the benzimidazole.[10]
Controlling Selectivity:
-
pH Control: Maintain a neutral or slightly acidic pH to disfavor the rearrangement pathway. Avoid the use of strong acids as catalysts if benzimidazole formation is a significant issue.
-
Reaction Time and Temperature: Minimize the reaction time and temperature to reduce the likelihood of the rearrangement occurring. Monitor the reaction closely and stop it once the formation of the desired quinoxaline is complete.
-
Catalyst Choice: Employ milder catalysts. For instance, cerium(IV) ammonium nitrate or iodine have been used to promote quinoxaline formation with reduced benzimidazole byproduct.[9]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of quinoxalines from this compound and o-phenylenediamine?
A1: The synthesis of quinoxalines from a 1,2-dicarbonyl compound (in this case, this compound) and an aryl-1,2-diamine (o-phenylenediamine) is a classic condensation reaction.[3] The reaction proceeds through the nucleophilic attack of the amino groups of the o-phenylenediamine on the carbonyl carbons of the α-ketoester. This is followed by a cyclization and subsequent dehydration to form the stable aromatic quinoxaline ring system.
Q2: Can I use other α-ketoesters for this reaction?
A2: Yes, the condensation reaction is quite general and can be applied to a wide variety of α-ketoesters and o-phenylenediamines to produce a diverse library of quinoxaline derivatives.[11] The electronic nature of the substituents on both reactants can influence the reaction rate and yield.
Q3: What are some of the key safety precautions I should take when working with this compound?
A3: this compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[12][13] It is essential to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[14]
Q4: My reaction mixture has turned into a dark, tar-like substance. What could be the cause?
A4: The formation of insoluble, tar-like polymeric materials can occur due to the oxidation or self-condensation of the starting materials, particularly the o-phenylenediamine.[8] This is often exacerbated by high temperatures and prolonged reaction times. To mitigate this, it is advisable to use purified starting materials, run the reaction under an inert atmosphere, and carefully control the reaction temperature and duration.
Visualizing the Reaction and Troubleshooting
To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the main reaction pathway and a troubleshooting workflow.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 20201-26-7 [sigmaaldrich.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 12. This compound | C10H9BrO3 | CID 10729811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 20201-26-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 14. chembk.com [chembk.com]
Technical Support Center: Optimization and Troubleshooting for the Synthesis of Ethyl 2-(4-bromophenyl)-2-oxoacetate
Welcome to the technical support center for Ethyl 2-(4-bromophenyl)-2-oxoacetate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block. This compound is a highly versatile intermediate, prized for its dual reactivity. The α-ketoester moiety serves as a potent electrophile for constructing various heterocyclic systems, while the aryl bromide provides a functional handle for late-stage diversification via cross-coupling reactions.[1][2]
This document moves beyond simple protocols to provide a deeper understanding of the reaction variables, offering a structured approach to optimization and troubleshooting.
Section 1: Synthesis Overview and Plausible Pathways
The synthesis of this compound can be approached through several established routes in organic chemistry. The optimal choice depends on the availability of starting materials, scale, and safety considerations. A common and reliable laboratory-scale method involves the reaction of a 4-bromophenyl precursor with a reagent that introduces the ethyl oxoacetate moiety.
One plausible and frequently referenced method involves the reaction between 4-bromoacetophenone and ethyl bromoacetate using an acidic catalyst.[3][4] Another general approach is the oxidation of a precursor like an ethyl mandelate derivative.[4] The workflow below illustrates a generalized conceptual pathway for synthesis.
Caption: Conceptual synthetic pathways to the target compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the synthesis.
Q1: What are the most common and practical synthetic routes for preparing this compound on a lab scale?
A: While several routes exist, two are particularly common. The first is the Friedel-Crafts acylation of bromobenzene with a derivative of oxalic acid, followed by esterification. A second practical approach involves the α-oxidation of the corresponding ethyl 2-(4-bromophenyl)acetate, which itself can be synthesized from 4-bromotoluene.[5] A method reacting 4-bromoacetophenone with ethyl bromoacetate in the presence of an acid catalyst is also reported.[3][4] The choice often comes down to the cost and availability of the starting materials and the desired scale of the reaction.
Q2: How should I effectively monitor the progress of the reaction?
A: Thin-Layer Chromatography (TLC) is the most common and immediate method for reaction monitoring.[1] Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting material(s) and the product. The product, being more polar than a simple aryl bromide but potentially less polar than highly polar side products, should have a distinct Rf value. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of starting material and the appearance of the product, confirming its mass in the process.[6]
Q3: What are the critical safety precautions for the reagents typically used in this synthesis?
A: Safety is paramount. Many reagents used in these synthetic pathways have specific hazards.
-
Bromo-containing Reagents: Compounds like ethyl bromoacetate are lachrymatory (cause tearing) and are skin and respiratory irritants.[7] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Oxidizing Agents: Strong oxidizers must be handled with care to avoid contact with flammable materials.
-
Lewis Acids: Catalysts like aluminum chloride (AlCl₃) are water-sensitive and react violently with moisture. Ensure all glassware is thoroughly dried before use.
-
Cyanide: If using a route involving potassium cyanide (KCN), be aware that it is extremely toxic. Acidification of cyanide salts produces highly poisonous hydrogen cyanide gas. All manipulations must be performed in a fume hood, and an appropriate quenching agent (e.g., bleach solution) should be readily available.[2]
Q4: My starting material, ethyl 2-(4-bromophenyl)acetate, is not commercially available. How can I prepare it?
A: A standard method is the Williamson ether synthesis-like reaction between 4-nitrophenol and ethyl bromoacetate, followed by the reduction of the nitro group.[8] Alternatively, the esterification of 4-bromophenylacetic acid with ethanol in the presence of an acid catalyst (like sulfuric acid) is a straightforward approach.
Section 3: Troubleshooting Guide
This guide provides solutions to specific experimental issues you may encounter.
Problem 1: Low or No Product Yield
-
Question: My reaction has completed, but the isolated yield is significantly lower than reported values. What are the likely causes and how can I address them?
-
Answer: Low yield is a common issue that can stem from several factors. A systematic approach is crucial for diagnosis.
-
Cause 1: Reagent Quality & Moisture
-
Diagnosis: The presence of water can be detrimental, especially in reactions using moisture-sensitive catalysts like Lewis acids or in esterifications where it can shift the equilibrium.
-
Solution: Ensure all solvents are anhydrous and that starting materials are dry. If using a Lewis acid, use freshly opened or properly stored reagents. Dry all glassware in an oven before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Cause 2: Ineffective Temperature Control
-
Diagnosis: If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to a stalled or extremely slow reaction. Conversely, if the temperature is too high, it can lead to decomposition of the product or starting materials, or promote side reactions.
-
Solution: Use an oil bath with a temperature controller for precise heating. Start with the temperature cited in a reference procedure and optimize in small increments (± 5-10 °C).
-
-
Cause 3: Inefficient Work-up and Purification
-
Diagnosis: The product may be lost during aqueous washes if it has some water solubility, or it could be co-eluting with impurities during chromatography.
-
Solution: During extraction, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. When performing column chromatography, use a shallow solvent gradient to ensure good separation from closely-eluting impurities.
-
-
Problem 2: Incomplete Reaction / Stalled Conversion
-
Question: My TLC or LCMS analysis shows a significant amount of starting material remains, even after the recommended reaction time. What should I investigate?
-
Answer: A stalled reaction points to an issue with kinetics or stoichiometry.
-
Cause 1: Catalyst Deactivation or Insufficient Loading
-
Diagnosis: The catalyst (e.g., acid or base) may be poisoned by impurities in the starting materials or solvent, or the catalytic amount may be insufficient for the scale of your reaction.
-
Solution: Purify starting materials if their quality is suspect. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).
-
-
Cause 2: Sub-optimal Stoichiometry
-
Diagnosis: While a 1:1 stoichiometry is often the theoretical starting point, using a slight excess of one reagent can sometimes drive the reaction to completion, especially in equilibrium-controlled processes.
-
Solution: Try using a slight excess (e.g., 1.1-1.2 equivalents) of the less expensive or more easily removed reagent. Monitor the effect on the reaction profile by TLC.
-
-
Problem 3: Formation of Multiple Impurities
-
Question: My TLC plate shows several unexpected spots, indicating the formation of side products. What are these likely to be and how can I prevent them?
-
Answer: The identity of side products is highly dependent on the synthetic route.
-
Potential Side Product 1: Self-Condensation Products
-
Diagnosis: α-ketoesters can potentially undergo self-condensation reactions under certain basic or acidic conditions.
-
Solution: Maintain strict temperature control. Ensure the controlled addition of reagents; for example, adding the base or catalyst slowly to a cooled solution of the substrate can minimize localized high concentrations that promote side reactions.
-
-
Potential Side Product 2: Hydrolysis of the Ester
-
Diagnosis: If excess water is present, especially under acidic or basic conditions at elevated temperatures, the ethyl ester can hydrolyze to the corresponding carboxylic acid.
-
Solution: As mentioned before, use anhydrous conditions. During the work-up, neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids or bases.
-
-
Section 4: Protocols and Data
Representative Experimental Protocol: α-Oxidation of Ethyl 2-(4-bromophenyl)acetate
This protocol is a generalized representation and should be adapted and optimized for your specific laboratory conditions.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethyl 2-(4-bromophenyl)acetate (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as 1,4-dioxane or tert-butanol.
-
Reagent Addition: Add the oxidizing agent (e.g., selenium dioxide, SeO₂, 1.1 eq) to the solution. Caution: Selenium compounds are toxic.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by TLC. The reaction may take several hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and filter it through a pad of Celite to remove solid byproducts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.[1]
Table of Optimization Parameters
The following table provides general ranges for key parameters. Optimal conditions must be determined empirically.
| Parameter | Typical Range | Rationale & Considerations |
| Temperature | 50 °C - 110 °C | Lower temperatures may require longer reaction times but often result in cleaner reactions. Higher temperatures can accelerate the reaction but may lead to decomposition or side products.[1] |
| Catalyst Loading | 1 - 10 mol% | For catalytic reactions, start low (1-2 mol%) and increase if conversion is slow. Stoichiometric reagents are used at 1.0-1.2 equivalents. |
| Solvent | Dioxane, Acetic Acid, Ethanol, Toluene | The choice depends on the specific reaction type. Aprotic solvents are needed for moisture-sensitive reagents, while protic solvents like ethanol can participate in the reaction (e.g., esterification).[1][2] |
| Reaction Time | 2 - 24 hours | Highly dependent on temperature, concentration, and catalyst efficiency. Must be monitored by TLC or LC-MS to determine the endpoint.[1] |
| Typical Yield | 60 - 95% | Yields are highly procedure-dependent. Values in the 85-95% range have been reported for analogous downstream reactions like quinoxaline synthesis, suggesting the starting material can be prepared in good yield.[2] |
Section 5: Workflow Visualizations
General Experimental Workflow
Caption: A standard workflow for chemical synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies [mdpi.com]
"Ethyl 2-(4-bromophenyl)-2-oxoacetate" stability and storage issues
Welcome to the dedicated technical support guide for Ethyl 2-(4-bromophenyl)-2-oxoacetate (CAS RN: 20201-26-7). This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability and storage of this important synthetic intermediate. As an α-ketoester, its reactivity is key to its utility, but also necessitates careful handling and storage to ensure experimental success and reproducibility.
I. Compound Stability Profile
This compound is a yellow liquid that serves as a versatile building block in the synthesis of various pharmaceuticals, dyes, and pesticides.[1] Its core structure, featuring an aromatic ketone and an ethyl ester, presents specific stability considerations. The primary pathways for degradation are hydrolysis of the ester and photochemical reactions of the keto group.
Key Stability Factors:
-
Moisture/Water: The ester functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This reaction will yield 4-bromobenzoylformic acid and ethanol, altering the purity and reactivity of the starting material.
-
Light: Aromatic ketones are known to be photosensitive. Exposure to light, particularly UV radiation, can lead to photoreduction or other photochemical degradation pathways, potentially causing color changes and the formation of impurities.
-
Temperature: While generally stored at room temperature, elevated temperatures can accelerate degradation processes.[1] It is advisable to avoid high heat.
-
Air/Oxygen: While less reactive than other functional groups, prolonged exposure to air and oxygen, especially in the presence of light or other catalysts, could potentially lead to oxidative degradation products.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The compound should be stored in a tightly sealed container to prevent moisture ingress.[2] The recommended storage temperature is room temperature.[2] To mitigate potential photodegradation, it is best practice to store the container in a dark place or use an amber-colored vial.
Q2: My this compound has changed color from yellow to a darker yellow/brown. What could be the cause?
A2: A color change is a common indicator of degradation. This could be due to several factors, including:
-
Photodegradation: Exposure to light can cause photochemical reactions in the aromatic ketone moiety.
-
Formation of Conjugated Impurities: Over time, slow degradation or polymerization reactions can lead to the formation of more highly conjugated systems, which absorb light at longer wavelengths, appearing darker in color.
-
Presence of Impurities from Synthesis: Residual catalysts or reagents from the synthesis process could catalyze degradation reactions upon storage.
If a color change is observed, it is highly recommended to assess the purity of the material before use.
Q3: I suspect my compound has been exposed to moisture. How can I check for hydrolysis?
A3: Hydrolysis will produce 4-bromobenzoylformic acid. This can be detected by several analytical techniques:
-
Thin Layer Chromatography (TLC): The carboxylic acid product will have a different Rf value than the starting ester. It will typically be more polar and may streak on the TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of the carboxylic acid proton (which will be a broad singlet, often exchangeable with D₂O) and the disappearance of the characteristic ethyl ester signals.
-
High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to separate the starting material from its hydrolysis product. The carboxylic acid will typically have a shorter retention time on a reverse-phase column.
III. Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent reaction yields or unexpected side products | Degradation of this compound | 1. Assess the purity of the starting material using HPLC, GC, or NMR. 2. If degradation is confirmed, purify the compound (e.g., by column chromatography) or use a fresh batch. 3. Ensure all reaction glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive to moisture. |
| Precipitate forms in the stored liquid | 1. Hydrolysis leading to the formation of 4-bromobenzoylformic acid, which may be a solid at room temperature. 2. Formation of other insoluble degradation products. | 1. Attempt to dissolve a small amount of the precipitate in a suitable solvent and analyze by NMR or LC-MS to identify it. 2. If confirmed to be the hydrolyzed acid, the remaining liquid may still be usable after purification, but the purity should be carefully determined. |
| Difficulty in achieving complete reaction conversion | Reduced purity of the starting material | 1. Quantify the purity of your this compound using a validated analytical method with a standard of known purity. 2. Adjust the stoichiometry of your reaction based on the actual purity of the starting material. |
IV. Experimental Protocols
Protocol 1: Recommended Handling Procedure
To minimize degradation during handling, the following procedure is recommended:
-
Allow the sealed container of this compound to equilibrate to the ambient temperature of the laboratory before opening to prevent condensation of moisture from the air onto the cold liquid.
-
Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with nitrogen or argon).
-
Use dry syringes or cannulas to transfer the liquid.
-
After dispensing the required amount, securely reseal the container, preferably flushing the headspace with an inert gas before tightening the cap.
-
Store the container in a dark, dry location at room temperature.
Protocol 2: Purity Assessment by HPLC-UV
This is a general guideline for developing a stability-indicating HPLC method. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL) and dilute to a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
Analysis: The appearance of new peaks, particularly earlier eluting peaks (which are often more polar degradation products like the carboxylic acid), indicates impurity. The peak area percentage can be used to estimate the purity. For accurate quantification, a reference standard is required.
V. Data Presentation
Table 1: Recommended Storage and Handling Summary
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Avoids potential acceleration of degradation at higher temperatures. |
| Atmosphere | Sealed, dry, inert gas (e.g., N₂, Ar) headspace recommended | Minimizes exposure to moisture, which can cause hydrolysis. |
| Light | Store in the dark (e.g., amber vial, in a cabinet) | Prevents potential photodegradation of the aromatic ketone. |
| Container | Tightly sealed glass container | Prevents contamination and moisture ingress. |
VI. Visualizations
References
Validation & Comparative
The Strategic Advantage of Bromination: A Comparative Guide to Ethyl 2-(4-bromophenyl)-2-oxoacetate in Modern Synthesis
For Immediate Publication
A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the α-ketoester motif stands as a cornerstone for constructing complex molecular architectures, particularly within medicinal chemistry. Among the diverse array of α-ketoesters, Ethyl 2-(4-bromophenyl)-2-oxoacetate has emerged as a reagent of significant interest. Its unique combination of a reactive α-dicarbonyl system and a versatile brominated aromatic ring offers distinct advantages over its non-brominated and isomeric counterparts. This guide provides a comprehensive comparison of this compound with other α-ketoesters in key synthetic transformations, supported by experimental data, to elucidate its superior performance and strategic utility.
The Unseen Influence: How a Single Bromine Atom Transforms Reactivity
The defining feature of this compound is the presence of a bromine atom at the para-position of the phenyl ring. This seemingly simple modification exerts a profound influence on the molecule's electronic properties and, consequently, its reactivity. The bromine atom acts as an electron-withdrawing group through induction, enhancing the electrophilicity of the adjacent carbonyl carbons. This heightened reactivity can lead to improved reaction rates and yields in various transformations. Furthermore, the bromine atom serves as a valuable synthetic handle for post-modification via cross-coupling reactions, allowing for the late-stage introduction of molecular diversity.
Head-to-Head: Performance in Key Synthetic Arenas
To truly appreciate the utility of this compound, we will now delve into a comparative analysis of its performance in several pivotal synthetic reactions.
The Biginelli Reaction: A Gateway to Dihydropyrimidinones
The Biginelli reaction, a multicomponent condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a classic method for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities. While the traditional Biginelli reaction often utilizes β-ketoesters like ethyl acetoacetate, the use of α-ketoesters offers a pathway to differently substituted DHPMs.
Studies have shown that the electronic nature of the substituents on the aromatic aldehyde component can significantly impact the reaction yield. Notably, in a comparative study of various substituted benzaldehydes in the Biginelli reaction with ethyl acetoacetate and urea, the presence of a weak electron-withdrawing group like bromine on the aldehyde resulted in the highest yield.[1][2] This suggests that a similar electronic effect from the brominated α-ketoester could also be beneficial. While direct comparative data for a range of substituted α-ketoesters in the Biginelli reaction is not extensively tabulated in the literature, the principle of electronically activated components holds. The enhanced electrophilicity of the carbonyls in this compound is expected to facilitate the initial condensation steps of the Biginelli reaction mechanism.
Synthesis of Quinoxalines: Building Privileged Heterocycles
Quinoxalines are a class of nitrogen-containing heterocycles that are integral to many pharmaceuticals. A common and efficient route to their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. α-Ketoesters, such as this compound, serve as excellent 1,2-dicarbonyl synthons in this reaction.
The presence of the electron-withdrawing bromine atom in this compound enhances the electrophilicity of the dicarbonyl unit, facilitating a more efficient condensation with o-phenylenediamines. This often translates to higher yields and milder reaction conditions compared to unsubstituted or electron-donating substituted α-ketoesters. For instance, the synthesis of 2-(4-bromophenyl)quinoxaline from the hydrated form of 2-(4-bromophenyl)-2-oxoacetaldehyde, a closely related precursor, proceeds in an excellent yield of 92.5% upon reaction with benzene-1,2-diamine in ethanol at room temperature.[3][4] This high efficiency underscores the positive impact of the bromo-substituent on this transformation.
| α-Ketoester Precursor | Product | Yield (%) | Reference |
| Hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde | 2-(4-Bromophenyl)quinoxaline | 92.5 | [3][4] |
| Ethyl benzoylformate (unsubstituted) | 2-Phenylquinoxaline | 70-85 (typical range) | [5] |
Table 1. Comparison of yields in the synthesis of substituted quinoxalines.
-
To a suspension of hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (2.0 mmol) in ethanol (5 ml), add benzene-1,2-diamine (3.0 mmol).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the resulting precipitate.
-
Wash the precipitate with cold ethanol and dry to obtain the pure 2-(4-bromophenyl)quinoxaline.[3][4]
Asymmetric Hydrogenation: Accessing Chiral α-Hydroxy Esters
The catalytic asymmetric hydrogenation of α-ketoesters is a powerful method for producing chiral α-hydroxy esters, which are valuable building blocks in the synthesis of many natural products and pharmaceuticals. The electronic properties of the substituent on the aromatic ring of the α-ketoester can influence both the activity and enantioselectivity of the catalyst.
The Horner-Wadsworth-Emmons (HWE) Reaction: A Stereoselective Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones.[6] The reaction of an α-ketoester with a phosphonate ylide provides access to α,β-unsaturated esters. The reactivity of the ketone carbonyl in the α-ketoester is crucial for the success of this transformation. The increased electrophilicity of the ketone carbonyl in this compound, due to the electron-withdrawing nature of the bromine atom, makes it a more reactive substrate for the HWE reaction compared to its unsubstituted counterpart. This can lead to higher yields and potentially milder reaction conditions. The HWE reaction typically favors the formation of the (E)-alkene.[6]
-
To a solution of the phosphonate reagent in a suitable anhydrous solvent (e.g., THF), add a strong base (e.g., NaH) at 0 °C to generate the ylide.
-
After stirring for a short period, add a solution of this compound in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired α,β-unsaturated ester.
Conclusion: A Versatile and Strategic Building Block
This compound stands out as a highly valuable and versatile building block in modern organic synthesis. The presence of the para-bromo substituent not only enhances the reactivity of the α-ketoester moiety, leading to improved performance in key transformations such as the Biginelli reaction and quinoxaline synthesis, but also provides a crucial handle for late-stage functionalization. This dual advantage allows for the efficient construction of core heterocyclic scaffolds followed by the introduction of molecular diversity, a strategy that is highly sought after in drug discovery and materials science. For researchers and professionals in these fields, the strategic incorporation of this compound into their synthetic repertoire can unlock new avenues for the creation of novel and complex molecules with desired functionalities.
References
- 1. The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. 2-(4-Bromophenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Validation of HPLC method for "Ethyl 2-(4-bromophenyl)-2-oxoacetate" quantification
An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of Ethyl 2-(4-bromophenyl)-2-oxoacetate
This guide provides a comprehensive framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. As a critical intermediate in various synthetic pathways, particularly in pharmaceutical development, ensuring the purity and concentration of this α-keto ester is paramount. This document moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental design and acceptance criteria, grounded in the latest regulatory standards set by the International Council for Harmonisation (ICH).
The Analytical Imperative: Why HPLC for this compound?
This compound possesses chromophores—the carbonyl group and the brominated aromatic ring—that make it an ideal candidate for Ultraviolet (UV) detection. While other techniques like Gas Chromatography (GC) could be employed, HPLC is often the preferred method for several reasons:
-
Analyte Stability: The α-keto ester functional group can be susceptible to thermal degradation, making the high temperatures of a GC inlet potentially problematic. HPLC analysis is conducted at or near ambient temperature, preserving the integrity of the analyte.
-
Specificity and Versatility: Reversed-phase HPLC offers excellent resolving power, crucial for separating the main analyte from process-related impurities and potential degradation products.
-
Robustness: Modern HPLC systems are highly robust and reproducible, making them suitable for quality control (QC) environments where consistency is key.
This guide will focus on a Reversed-Phase HPLC (RP-HPLC) method with UV detection, a workhorse of the pharmaceutical industry. The validation process described herein is designed to demonstrate that the analytical procedure is fit for its intended purpose, a core principle of analytical science.[1]
The Methodological Blueprint: A Starting Point for Analysis
Before validation can begin, a suitable analytical method must be developed. Based on the chemical properties of this compound and literature concerning similar aryl keto esters, a robust starting point for the chromatographic conditions can be established.[2]
Table 1: Proposed Initial HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Instrumentation | HPLC with Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) Detector | A PDA detector is crucial for assessing peak purity, a key component of specificity validation. |
| Column | C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size) | The C18 stationary phase provides effective retention for the non-polar bromophenyl moiety of the analyte. |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) | This mixture provides a good balance of solvent strength for eluting the analyte with a reasonable retention time and good peak shape. The exact ratio must be optimized during method development. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure. |
| Column Temperature | 30°C | Maintaining a constant, slightly elevated temperature ensures retention time reproducibility and minimizes viscosity fluctuations. |
| Detection | 265 nm | The optimal wavelength should be determined by analyzing the UV spectrum of the analyte. Aryl ketones often exhibit strong absorbance in this region.[3] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures peak shape is not distorted by solvent effects. |
The Validation Master Plan: A Lifecycle Approach
Analytical method validation is not a single event but a continuous process that ensures a method remains fit for purpose throughout its lifecycle.[4] The validation process follows a pre-approved protocol that defines the experiments, the samples to be used, and the pre-defined acceptance criteria for each parameter. The entire process is governed by the principles laid out in the ICH Q2(R2) guideline.[5][6]
Caption: A typical workflow for HPLC method validation, from planning to lifecycle management.
Core Validation Parameters: An Experimental Deep Dive
The following sections provide detailed, self-validating protocols for each of the core performance characteristics as mandated by ICH guidelines.[7]
Specificity: The Assurance of Identity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a purity assay, this is best demonstrated through forced degradation studies, which also establishes the stability-indicating nature of the method.[8][9]
Experimental Protocol:
-
Prepare Stress Samples: Subject the analyte to various stress conditions to induce degradation (typically aiming for 10-30% degradation).[9]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (e.g., 200 watt-hours/square meter) and cool white fluorescent light (e.g., 1.2 million lux-hours).
-
-
Prepare Control Samples: Include an unstressed analyte solution and a blank (diluent only).
-
Analysis: Analyze all stressed samples, the control, and the blank using the proposed HPLC method with a PDA detector.
-
Evaluation:
-
Ensure the principal peak in the stressed samples is chromatographically pure. This is assessed using the peak purity function of the PDA detector software, which compares spectra across the peak.
-
Confirm that all degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0).
-
The blank injection should show no interfering peaks at the retention time of the analyte.
-
Caption: Workflow for establishing specificity through forced degradation studies.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[10]
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five calibration standards from a stock solution. For an assay of a drug substance, the range should typically cover 80% to 120% of the target test concentration.[10]
-
Analysis: Inject each standard in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.[11]
-
Accuracy (Trueness)
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] It is typically assessed by recovery studies.
Experimental Protocol:
-
Prepare Samples: Prepare samples in triplicate at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). If a drug product matrix (placebo) is available, spike the analyte into the placebo. If not, accuracy can be assessed against a high-purity reference standard.
-
Analysis: Analyze the samples and determine the concentration using the previously established linear curve.
-
Evaluation:
-
Calculate the percentage recovery at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.[2]
-
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the test concentration.
-
Analyze them on the same day, with the same analyst, on the same instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD of the combined results from both studies should be ≤ 2.0%.
-
Table 2: Summary of Typical Validation Data & Acceptance Criteria
| Parameter | Specification | Typical Acceptance Criteria |
| Specificity | Must be specific for the analyte. No interference from blank, impurities, or degradants. | Resolution > 2.0 between analyte and closest peak. Peak Purity Index > 0.999. |
| Linearity | At least 5 concentrations covering the range. | Correlation Coefficient (R²) ≥ 0.999. |
| Range | 80% - 120% of the target concentration. | Method must be accurate, precise, and linear within this range. |
| Accuracy | 9 measurements across 3 concentrations (e.g., 80%, 100%, 120%). | Mean Recovery: 98.0% - 102.0%. |
| Precision (Repeatability) | 6 determinations at 100% concentration. | %RSD ≤ 2.0%. |
| Precision (Intermediate) | Repeatability performed under different conditions (day, analyst, instrument). | %RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 or determined by standard deviation of the response and the slope. | Precision at LOQ should be acceptable (e.g., %RSD ≤ 10%). |
| Robustness | Deliberate variations in method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase Composition ±2%). | System Suitability Parameters (e.g., tailing factor, plate count) must remain within defined limits. Retention time shifts should be minimal and predictable. |
Limit of Quantitation (LOQ)
The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for impurity quantification but less so for the assay of the main component unless trace levels are being monitored.
Experimental Protocol:
-
Estimation: The LOQ can be estimated based on a signal-to-noise ratio of 10:1 or by using the standard deviation of the response and the slope of the calibration curve.
-
Verification: Prepare samples at the estimated LOQ concentration and analyze them to confirm that the precision (%RSD) is acceptable (e.g., typically ≤ 10%).
Robustness
Robustness demonstrates the reliability of an analytical procedure with respect to deliberate variations in method parameters.[6] It provides an indication of its suitability for routine use.
Experimental Protocol:
-
Vary Parameters: Systematically and deliberately alter key chromatographic parameters one at a time.
-
Flow Rate (e.g., 0.9, 1.0, and 1.1 mL/min).
-
Column Temperature (e.g., 25°C, 30°C, and 35°C).
-
Mobile Phase Composition (e.g., vary acetonitrile content by ±2%).
-
-
Analysis: Analyze a standard solution under each condition.
-
Evaluation:
-
Monitor system suitability parameters like peak tailing, theoretical plates, and retention time.
-
Acceptance Criteria: The system suitability criteria must be met under all varied conditions. The results of the assay should not be significantly affected.
-
Conclusion
The validation of an HPLC method is a systematic and scientifically rigorous process that underpins the reliability of all quantitative data generated. By following the principles outlined in ICH guidelines and applying them through detailed experimental protocols, a robust, specific, and stability-indicating method for the quantification of this compound can be established. This ensures data integrity, facilitates regulatory compliance, and ultimately contributes to the quality and safety of the final product. The emphasis on understanding the "why" behind each validation parameter, rather than simply checking a box, is the hallmark of a truly expert and trustworthy analytical scientist.[4]
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. "A stability-indicating assay HPLC method of ketoprofen" by S.-Y. Hsu, C.-Y. Shaw et al. [jfda-online.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. propharmagroup.com [propharmagroup.com]
- 7. jordilabs.com [jordilabs.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. scribd.com [scribd.com]
- 11. scirp.org [scirp.org]
The Versatile Scaffold: A Comparative Guide to the Biological Activity of Ethyl 2-(4-bromophenyl)-2-oxoacetate Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the α-ketoester moiety represents a privileged structural motif, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Ethyl 2-(4-bromophenyl)-2-oxoacetate, with its unique combination of a reactive α-ketoester function and a synthetically adaptable brominated phenyl ring, stands out as a particularly valuable starting material. This guide provides a comparative analysis of the biological activities of various analogs derived from this scaffold, offering insights into their therapeutic potential and the structure-activity relationships (SAR) that govern their function.
The core structure of this compound presents multiple avenues for chemical modification. The bromine atom on the phenyl ring is a key handle for introducing diverse substituents via cross-coupling reactions, while the α-ketoester can participate in a variety of condensation and cyclization reactions to form complex heterocyclic systems. This versatility allows for the generation of large and diverse compound libraries for high-throughput screening and lead optimization.
Comparative Biological Activities of Key Analogs
The true potential of this compound is realized in the diverse biological activities exhibited by its derivatives. By serving as a precursor for various heterocyclic compounds, this scaffold has led to the discovery of potent agents with anticancer, antimicrobial, and antiplatelet activities.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
A significant area of investigation for analogs of this compound is in the development of novel anticancer agents. The phenyl-oxoacetate core is a common feature in compounds designed to induce apoptosis and inhibit cancer cell proliferation.
Quinoxalinone Derivatives: The reaction of α-ketoesters with o-phenylenediamine provides a direct route to 3-substituted quinoxalin-2(1H)-ones, a class of compounds known for their wide range of biological activities, including anticancer properties.
Benzoxazole and Benzothiazole Derivatives: These heterocyclic systems, readily synthesized from precursors like this compound, have shown promise as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways or the induction of apoptosis. For instance, certain 2-phenyl-benzoxazole derivatives have been identified as potent apoptosis inducers[1].
The following table summarizes the cytotoxic activity of representative analogs, highlighting the influence of structural modifications on their anticancer potency.
| Compound Class | Representative Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxalinone Derivative | 3-(4-bromophenyl)quinoxalin-2(1H)-one | - | - | [2] |
| Benzoxazole Derivative | 2-(4-bromophenyl)-benzoxazole | DLD-1 (colorectal) | Varies based on substitution | [1] |
| Benzothiazole Derivative | Ethyl 2-(6-bromobenzo[d]thiazol-2-ylamino)-2-oxoacetate | - | - | [3] |
Note: Specific IC50 values for the direct 4-bromophenyl derivatives are not always available in the public domain and often require further synthesis and testing. The table indicates the potential based on related structures.
Antimicrobial Activity: A Broad Spectrum of Action
The need for new antimicrobial agents is a pressing global health challenge. Analogs derived from this compound have demonstrated promising activity against a range of bacterial and fungal pathogens.
Triazole Derivatives: 1,2,3-triazoles synthesized from α-ketoesters have shown excellent antimicrobial activities. For example, Ethyl 2-(1-cyclohexyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate and its analogs have been reported to be active against various bacterial and fungal strains[4].
Schiff Base Derivatives: Schiff bases derived from the condensation of the keto group have also been explored for their antimicrobial properties. For instance, (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate has been synthesized and tested for its antimicrobial activity[5].
| Compound Class | Representative Analog | Microbial Strain | Activity | Reference |
| 1,2,3-Triazole Derivative | Ethyl 2-(1-cyclohexyl-4-(4-bromophenyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate | E. coli, S. aureus | Excellent | [4] |
| Schiff Base Derivative | (E)-ethyl-4-((4-bromophenyl)(oxo)acetamido)benzoate | B. subtilis, Enterobacter | Moderate | [5] |
Antiplatelet Activity: Modulating Hemostasis
Phenylhydrazone derivatives of related ketoesters have been investigated for their ability to inhibit platelet aggregation, a key process in thrombosis. While not direct analogs of the parent compound, these studies provide valuable insights into the potential of modifying the keto group to achieve antiplatelet effects. For example, a series of ethyl acetoacetate phenylhydrazone derivatives showed significant inhibition of platelet aggregation induced by arachidonic acid (AA) and adenosine diphosphate (ADP)[6]. The most potent compound in this series was Ethyl-2-(2-(4-hydroxyphenyl) hydrazinylidene)-3-oxobutanoate[6]. This suggests that converting the keto group of this compound into a hydrazone could be a viable strategy for developing novel antiplatelet agents.
Structure-Activity Relationship (SAR) Insights
The analysis of various analogs derived from this compound allows for the deduction of key structure-activity relationships:
-
The Phenyl Ring: The substitution pattern on the phenyl ring is a critical determinant of biological activity. The 4-bromo position offers a convenient point for diversification. The electronic properties of the substituent (electron-donating vs. electron-withdrawing) can significantly influence potency and selectivity.
-
The α-Ketoester Moiety: This functional group is crucial for both the synthesis of diverse heterocyclic systems and for direct interaction with biological targets. Modifications at this site, such as conversion to oximes, hydrazones, or incorporation into heterocyclic rings, lead to a wide range of pharmacological profiles.
-
Heterocyclic Scaffolds: The nature of the heterocyclic ring system formed from the α-ketoester precursor plays a major role in defining the biological activity. For instance, the quinoxalinone, benzoxazole, and triazole cores each confer distinct pharmacological properties.
The logical relationship for selecting and modifying this compound for drug discovery is visualized below:
Caption: Logical workflow for the development of this compound analogs.
Experimental Protocols
The synthesis and biological evaluation of these analogs require robust and well-defined experimental protocols. Below are representative methodologies for the synthesis of a key heterocyclic analog and for the in vitro evaluation of its cytotoxic activity.
Synthesis of 3-(4-bromophenyl)quinoxalin-2(1H)-one
This protocol describes a general method for the synthesis of quinoxalinone derivatives from this compound.
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) and o-phenylenediamine (1.0 equivalent) in glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water with constant stirring to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the precipitate with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the crude 3-(4-bromophenyl)quinoxalin-2(1H)-one.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) for purification.
The following diagram illustrates the general workflow for the synthesis and purification of these analogs.
Caption: General experimental workflow for the synthesis of heterocyclic analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized analogs on cancer cell lines.
Materials:
-
Synthesized analog compounds
-
Human cancer cell line (e.g., DLD-1)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the analog compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of a wide range of analogs with diverse and potent biological activities, including anticancer, antimicrobial, and potentially antiplatelet effects. The structure-activity relationships elucidated from these analogs provide a rational basis for the design of next-generation therapeutic agents. Further exploration of the chemical space around this privileged core structure holds significant promise for the discovery of novel drug candidates to address unmet medical needs. The experimental protocols provided herein offer a foundation for researchers to synthesize and evaluate new derivatives based on this promising scaffold.
References
- 1. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. flore.unifi.it [flore.unifi.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of Ethyl 2-(4-bromophenyl)-2-oxoacetate
This guide provides a comparative analysis of catalytic systems for the Suzuki-Miyaura cross-coupling of Ethyl 2-(4-bromophenyl)-2-oxoacetate, a key transformation in the synthesis of advanced intermediates for pharmaceuticals and functional materials. We will delve into the rationale behind catalyst selection, compare leading palladium and nickel systems, and provide actionable experimental protocols based on established literature.
Introduction: The Suzuki-Miyaura Coupling and the Challenge of Activated Substrates
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its reliability, mild conditions, and tolerance of a wide array of functional groups.[1][2] The reaction facilitates the formation of a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide or pseudohalide, catalyzed by a transition metal complex.[3]
The general catalytic cycle, primarily established for palladium catalysts, involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][5]
Our substrate, this compound, presents a specific set of electronic properties. The presence of the electron-withdrawing α-ketoester group activates the aryl bromide towards oxidative addition, which is often the rate-limiting step for less reactive aryl halides.[4] This enhanced reactivity can be advantageous, potentially allowing for milder reaction conditions and lower catalyst loadings. However, it also necessitates a carefully chosen catalyst system to avoid side reactions and ensure high yields.
The Catalyst System: A Multi-Component Powerhouse
A successful Suzuki coupling is not just about the metal center; it's an interplay between the metal precursor, the ligand, the base, and the solvent.
-
The Metal: Palladium is the most widely used metal for Suzuki couplings.[4] However, due to its cost and the desire for alternative reactivity, nickel has emerged as a powerful, cost-effective substitute, particularly for challenging substrates.[6][7][8]
-
The Ligand: The ligand is arguably the most critical component for tuning the catalyst's performance. It stabilizes the metal center and modulates its electronic and steric properties. For substrates like ours, bulky, electron-rich ligands are paramount. They promote both the oxidative addition and the final reductive elimination step, leading to faster turnover.[5] We will focus on two dominant classes: biaryl phosphines and N-heterocyclic carbenes (NHCs).
-
The Base: The base is required to activate the organoboron reagent, forming a more nucleophilic boronate species that facilitates transmetalation.[5] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.
-
The Solvent: The solvent must solubilize the reactants and facilitate the reaction. Aprotic polar solvents like dioxane, THF, and toluene are common, often with the addition of water to aid in dissolving the base and boronic acid.
Comparative Analysis of Leading Catalyst Systems
The choice of catalyst can dramatically impact reaction efficiency, yield, and overall cost. Below, we compare several classes of catalysts suitable for the coupling of this compound.
Palladium-Based Catalysts: The Gold Standard
Palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands developed by groups like Buchwald's, have set the standard for high-performance Suzuki couplings.[9]
-
Buchwald Ligands (e.g., SPhos, XPhos): These dialkylbiaryl phosphine ligands are highly effective for a vast range of substrates, including electron-deficient aryl bromides.[5][10] The steric bulk and electron-donating nature of these ligands create a highly active, monoligated Pd(0) species that readily undergoes oxidative addition and subsequent steps.[10] SPhos, in particular, has shown unprecedented activity, enabling reactions at low catalyst loadings and even at room temperature for some substrates.[10]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable complexes with palladium. They are excellent alternatives to phosphines and can offer unique reactivity.[11] An NHC-based palladium catalyst can enable Suzuki-Miyaura coupling where even the C(acyl)–O bond of aryl esters can act as the electrophile, demonstrating their high activity.[12]
Nickel-Based Catalysts: The Economical Powerhouse
Nickel catalysts have gained significant traction as a low-cost, highly reactive alternative to palladium.[8][13] They can couple a broader range of electrophiles, including those derived from phenols, which are challenging for many palladium systems.[6][8]
-
NiCl₂(PCy₃)₂: This commercially available, air-stable pre-catalyst is a robust choice for Suzuki couplings.[6] Nickel systems can be particularly effective in "green" solvents like 2-Me-THF and t-amyl alcohol, reducing the environmental impact of the synthesis.[6][7] The mechanism for nickel can differ from palladium, sometimes involving single-electron transfer (SET) pathways, which can open up different reactivity patterns.[14]
Performance Data Summary
| Catalyst System | Ligand | Typical Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Key Advantages |
| Palladium | |||||||
| Pd(OAc)₂ / SPhos | SPhos | 0.5 - 2 | K₃PO₄ | Toluene/H₂O | RT - 100 | >95 | High activity, broad scope, low loadings, room temp possible.[5][10] |
| Pd₂(dba)₃ / XPhos | XPhos | 1 - 2 | K₃PO₄ | Dioxane | 80 - 110 | >90 | Excellent for hindered substrates and heteroaryls.[9] |
| Pd-PEPPSI-IPr | IPr (NHC) | 1 - 3 | K₂CO₃ | THF | 60 - 80 | >90 | High stability, often good for challenging substrates. |
| Nickel | |||||||
| NiCl₂(PCy₃)₂ | PCy₃ | 1 - 5 | K₃PO₄ | t-Amyl Alcohol | 100 - 120 | >90 | Low cost, effective with diverse electrophiles, green solvents.[6][7] |
Experimental Protocols
Here we provide detailed, actionable protocols for conducting the Suzuki coupling of this compound with phenylboronic acid as a representative coupling partner.
Workflow for Catalyst Screening and Optimization
Caption: General workflow for Suzuki coupling reaction setup and execution.
Protocol 1: High-Performance Palladium/SPhos System
This protocol leverages a highly active Buchwald ligand catalyst system, which is expected to give excellent yields under relatively mild conditions.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL) and Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.
-
Add Pd(OAc)₂ and SPhos to the flask.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the reaction mixture vigorously at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product, Ethyl 2-oxo-2-(biphenyl-4-yl)acetate.
Protocol 2: Cost-Effective Nickel/PCy₃ System
This protocol provides a more economical alternative using an air-stable nickel precatalyst in an environmentally preferred solvent.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
NiCl₂(PCy₃)₂ (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 mmol, 3.0 equiv)
-
tert-Amyl alcohol (5 mL)
Procedure:
-
In an oven-dried vial inside a glovebox, combine this compound, phenylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄.
-
Add a magnetic stir bar and tert-amyl alcohol (5 mL).
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated aluminum block at 110 °C.
-
Stir the reaction mixture vigorously for 12-18 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and follow the workup and purification steps outlined in Protocol 1.
Mechanistic Considerations and Catalyst Choice
The fundamental catalytic cycle provides a roadmap for understanding catalyst performance.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. scribd.com [scribd.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Purity Analysis of Ethyl 2-(4-bromophenyl)-2-oxoacetate by NMR Spectroscopy
Introduction
For researchers, scientists, and professionals in drug development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality, safety, and efficacy. Ethyl 2-(4-bromophenyl)-2-oxoacetate, a versatile building block in organic synthesis, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the integrity of the final compound.[1][2] This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for the purity assessment of this compound against traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The fundamental principle of qNMR lies in the direct proportionality between the integrated signal of a specific nucleus and its molar concentration in the sample.[3][4] This intrinsic relationship allows for the determination of absolute purity without the need for a reference standard of the analyte itself, a significant advantage over chromatographic methods that rely on relative quantification against a known standard.[3][5] This guide will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a logical comparison to empower researchers to make informed decisions for their analytical needs.
The Primacy of qNMR in Purity Determination
Quantitative ¹H NMR has emerged as a powerful, non-destructive, and highly accurate technique for the purity assessment of organic molecules.[4][5] Its strength lies in providing both structural confirmation and quantitative information from a single experiment. Unlike chromatographic techniques where detector response can vary between different compounds, the signal intensity in NMR is directly proportional to the number of protons generating that signal.[3]
Core Principles of qNMR for Purity Analysis
The purity of an analyte is determined by comparing the integral of one of its characteristic signals to the integral of a signal from a certified internal standard of known purity and concentration. The fundamental equation governing this analysis is:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I : Integral of the signal
-
N : Number of protons giving rise to the signal
-
MW : Molecular Weight
-
m : mass
-
P : Purity of the standard
-
analyte : this compound
-
std : Internal Standard
The selection of an appropriate internal standard is critical and should meet the following criteria:
-
High purity (certified reference material is preferred).
-
Chemical stability and non-reactivity with the analyte or solvent.
-
Simple ¹H NMR spectrum with at least one well-resolved signal that does not overlap with any analyte or impurity signals.
-
Good solubility in the chosen deuterated solvent.
-
A molecular weight that allows for accurate weighing.
Commonly used internal standards include maleic acid, dimethyl sulfone, and 1,2,4,5-tetrachloro-3-nitrobenzene.
Experimental Workflow for Purity Determination
The following diagram illustrates the comprehensive workflow for the purity analysis of this compound using qNMR.
Caption: Workflow for qNMR Purity Analysis.
Detailed Experimental Protocol: qNMR Analysis
This protocol provides a robust method for determining the purity of this compound.
1. Materials and Instrumentation:
-
Analyte: this compound (MW: 257.08 g/mol )[6]
-
Internal Standard: Maleic acid (Certified Reference Material, Purity ≥ 99.5%, MW: 116.07 g/mol )
-
Solvent: Chloroform-d (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) Tetramethylsilane (TMS)
-
Instrumentation: 400 MHz (or higher) NMR spectrometer
-
Equipment: Analytical balance (readability ± 0.01 mg), 5 mm NMR tubes, volumetric flasks, pipettes.
2. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').
-
Temperature: 298 K.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons, crucial for accurate integration).
-
Pulse Angle: 30 degrees.
-
Acquisition Time (aq): ≥ 3 seconds.
-
Number of Scans (ns): 16 (can be increased for samples with low concentration).
-
Spectral Width (sw): -2 to 12 ppm.
4. Data Processing and Purity Calculation:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Manually phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the following signals:
-
Analyte (this compound): The quartet corresponding to the -OCH₂- protons of the ethyl group (expected around δ 4.45 ppm, Nanalyte = 2).
-
Internal Standard (Maleic acid): The singlet corresponding to the two olefinic protons (expected around δ 6.30 ppm, Nstd = 2).
-
-
Use the qNMR equation provided earlier to calculate the purity.
¹H NMR Spectrum of this compound (Illustrative)
While a spectrum from a public database like SDBS is not currently available, data from commercial suppliers and related literature indicate the following expected chemical shifts in CDCl₃:
-
δ 7.90 (d, J = 8.6 Hz, 2H): Aromatic protons ortho to the carbonyl group.
-
δ 7.66 (d, J = 8.6 Hz, 2H): Aromatic protons meta to the carbonyl group.
-
δ 4.45 (q, J = 7.0 Hz, 2H): Methylene (-OCH₂-) protons of the ethyl group.
-
δ 1.42 (t, J = 7.0 Hz, 3H): Methyl (-CH₃) protons of the ethyl group.
The quartet at ~4.45 ppm is often well-resolved and suitable for integration.
Comparative Analysis with Alternative Techniques
While qNMR offers a primary method for purity determination, HPLC and GC-MS are valuable orthogonal techniques that provide complementary information, particularly regarding the identification of specific impurities.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[3] | Differential partitioning of analyte between a mobile and stationary phase. | Separation based on volatility and polarity, with detection by mass-to-charge ratio.[7] |
| Quantitation | Absolute (primary ratio method).[5] | Relative (requires a reference standard of the analyte). | Relative (can be quantitative with appropriate standards). |
| Impurity Detection | Detects all proton-containing impurities. | Excellent for non-volatile and thermally labile impurities. | Ideal for volatile and semi-volatile impurities. |
| Impurity Identification | Can provide structural information for unknown impurities. | Identification based on retention time comparison with standards. | Provides mass spectra for structural elucidation of unknown impurities. |
| Sample Throughput | Moderate. | High. | High. |
| Instrumentation Cost | High. | Moderate. | High. |
| Destructive? | No.[5] | Yes. | Yes. |
Potential Impurities in this compound
A common synthetic route to this compound involves the reaction of 4-bromoacetophenone with diethyl oxalate.[1] Potential impurities arising from this synthesis or side reactions could include:
-
Unreacted Starting Materials: 4-bromoacetophenone and diethyl oxalate.
-
Isomeric Impurities: Ethyl 2-(2-bromophenyl)-2-oxoacetate, arising from impurities in the starting bromobenzene if a Friedel-Crafts acylation route is used.
-
By-products: Compounds formed from self-condensation or other side reactions.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Experimental Protocols for Orthogonal Techniques
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine purity assessment and detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve an accurately weighed sample in acetonitrile to a concentration of ~0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile impurities and residual solvents.
-
Instrumentation: GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient from 100°C to 280°C.
-
Injection: Split mode.
-
MS Detection: Electron Ionization (EI) mode, scanning from m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
Logical Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis.
Caption: Logical Comparison of Analytical Techniques.
Conclusion
For the definitive purity assessment of this compound, quantitative ¹H NMR spectroscopy stands out as a superior primary method . Its ability to provide a direct, absolute purity value without the need for a specific reference standard of the analyte offers a distinct advantage in terms of accuracy and efficiency, particularly in research and development settings where certified standards may not be readily available.[3][5]
However, a comprehensive quality control strategy should not rely on a single technique. HPLC-UV and GC-MS are invaluable orthogonal methods that provide a more complete picture of the impurity profile. HPLC is highly effective for detecting and quantifying non-volatile, structurally related impurities, while GC-MS is the gold standard for identifying volatile impurities and residual solvents that could be detrimental to subsequent reactions or the final product's safety.
By integrating the strengths of qNMR as a primary quantitative tool with the impurity profiling capabilities of HPLC and GC-MS, researchers and drug development professionals can establish a robust, self-validating analytical workflow. This multi-faceted approach ensures the highest level of confidence in the purity of this compound, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective new chemical entities.
References
The Phenylglyoxylate Scaffold: A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-(4-bromophenyl)-2-oxoacetate Derivatives in Anticancer and Antimicrobial Applications
For researchers, scientists, and professionals in drug development, the ethyl phenylglyoxylate scaffold represents a privileged starting point for the synthesis of novel therapeutic agents. Its inherent reactivity and versatile structure allow for the creation of diverse molecular libraries with a wide range of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on Ethyl 2-(4-bromophenyl)-2-oxoacetate, with a specific focus on their anticancer and antimicrobial properties. We will objectively compare the performance of various analogs, supported by experimental data from peer-reviewed studies, and provide detailed protocols for their synthesis and evaluation.
Introduction: The Versatility of the this compound Core
This compound is an alpha-keto ester with a chemically tractable structure. The presence of the bromine atom on the phenyl ring provides a handle for further chemical modifications, while the keto and ester functionalities are amenable to a variety of chemical transformations. This compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals, dyes, and pesticides[1]. Its derivatives have been explored for a range of pharmacological activities, making the core scaffold a subject of significant interest in medicinal chemistry.
A pivotal study in this area involves the elaboration of a derivative of this compound into a series of quinoline-1,3,4-oxadiazole hybrids. These compounds have been systematically evaluated for their potential as dual anticancer and antimicrobial agents, providing a rich dataset for understanding the structure-activity relationships of this chemical class[2][3][4].
Comparative Analysis of Biological Activity: Anticancer and Antimicrobial Efficacy
The development of novel therapeutic agents often involves the strategic modification of a core chemical structure to enhance potency and selectivity. A key study synthesized a series of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives and evaluated their biological activities. This provides a robust framework for understanding the SAR of this class of compounds[2][3][4].
Anticancer Activity
The synthesized quinoline-oxadiazole derivatives were assessed for their in vitro cytotoxic activity against two human cancer cell lines: hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below.
| Compound | R | HepG2 IC50 (µg/mL) | MCF-7 IC50 (µg/mL) |
| 7 | H | 0.221 | 0.217 |
| 8c | 4-chlorophenyl | 0.137 | 0.283 |
| 8e | 2-aminophenyl | 0.291 | 0.179 |
| 12d | 4-bromobenzyl | 0.152 | 0.221 |
| 15a | N-phenylacetamido | 0.254 | 0.164 |
| Erlotinib (Control) | - | 0.308 | 0.512 |
| Data sourced from a comprehensive study on quinoline-oxadiazole derivatives[2][5]. |
Key SAR Insights for Anticancer Activity:
-
Impact of Phenyl Ring Substitution: The introduction of a substituted phenyl ring at the 5-position of the oxadiazole ring significantly influenced anticancer activity. Compound 8c , bearing a 4-chlorophenyl substituent, demonstrated the highest potency against the HepG2 cell line (IC50 = 0.137 µg/mL)[2][5].
-
Amino and Amido Groups: The presence of an amino group at the ortho position of the phenyl ring (compound 8e ) or an N-phenylacetamido group (compound 15a ) led to enhanced activity against the MCF-7 cell line, with IC50 values of 0.179 µg/mL and 0.164 µg/mL, respectively[2][5].
-
Benzyl Moiety: The introduction of a 4-bromobenzyl group at the 5-position of the oxadiazole (compound 12d ) also resulted in potent anticancer activity[2][5].
These findings suggest that the electronic and steric properties of the substituents on the oxadiazole ring play a crucial role in the cytotoxic effects of these compounds.
Antimicrobial Activity
The derivatives were also screened for their antimicrobial activity against a panel of pathogenic microbes, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentration (MIC) was determined for the most promising candidates.
| Compound | R | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 17b | 4-chlorophenyl | 1.95 | 3.9 | 7.81 |
| 17d | 4-bromophenyl | 3.9 | 0.97 | 3.9 |
| 17e | 4-nitrophenyl | 3.9 | 1.95 | 1.95 |
| Neomycin (Control) | - | 7.81 | 15.62 | - |
| Cyclohexamide (Control) | - | - | - | 15.62 |
| Data sourced from a comprehensive study on quinoline-oxadiazole derivatives[2][3][4]. |
Key SAR Insights for Antimicrobial Activity:
-
Halogen Substitution: The presence of a halogen on the phenyl ring attached to the thio-1,3,4-oxadiazole moiety was beneficial for antimicrobial activity. Compound 17b (4-chlorophenyl) was highly effective against S. aureus, while compound 17d (4-bromophenyl) showed remarkable potency against E. coli[2][3][4].
-
Electron-Withdrawing Groups: The 4-nitrophenyl substituent in compound 17e resulted in broad-spectrum activity, with potent inhibition of C. albicans[2][3][4].
These results indicate that the nature and position of substituents on the terminal phenyl ring are critical determinants of the antimicrobial spectrum and potency of these derivatives.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, detailed experimental methodologies are crucial. The following protocols are based on the procedures described in the foundational study on quinoline-oxadiazole derivatives[2].
General Synthesis Workflow
The synthesis of the target compounds involves a multi-step process, which can be visualized in the following workflow diagram.
Caption: General synthetic workflow for the preparation of quinoline-oxadiazole derivatives.
Step-by-Step Synthesis of Key Intermediates and Final Compounds
1. Synthesis of 2-(2-(4-bromophenyl)quinolin-4-yl)acetohydrazide:
-
A mixture of the corresponding ethyl ester and hydrazine hydrate in ethanol is refluxed for several hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.
2. Synthesis of 5-((2-(4-bromophenyl)quinolin-4-yl)methyl)-1,3,4-oxadiazole-2-thiol:
-
To a solution of the acetohydrazide intermediate in ethanol, potassium hydroxide and carbon disulfide are added.
-
The mixture is refluxed until the evolution of hydrogen sulfide ceases.
-
The reaction mixture is then cooled, diluted with water, and acidified with a dilute acid (e.g., HCl).
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent.
3. General Procedure for the Synthesis of Final Thioether Derivatives (e.g., 17a-e):
-
A mixture of the oxadiazole-2-thiol intermediate, the appropriate substituted phenacyl bromide, and anhydrous potassium carbonate in a suitable solvent (e.g., DMF) is stirred at room temperature.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is poured into ice-water.
-
The precipitated solid is filtered, washed thoroughly with water, and purified by recrystallization or column chromatography.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the key structural features of the quinoline-oxadiazole scaffold and their influence on biological activity.
Caption: Key SAR findings for anticancer and antimicrobial activities.
Conclusion and Future Perspectives
The systematic modification of the this compound scaffold has yielded a series of potent dual anticancer and antimicrobial agents. The structure-activity relationship studies reveal that specific substitutions on the terminal phenyl ring of the quinoline-oxadiazole derivatives are critical for their biological activity. Halogenation and the introduction of electron-withdrawing or -donating groups at specific positions can significantly enhance potency against cancer cell lines and pathogenic microbes.
The detailed synthetic protocols and comparative biological data presented in this guide provide a solid foundation for researchers in the field of drug discovery. Future work could focus on further optimization of the lead compounds identified in these studies. This may involve exploring a wider range of substituents, modifying the linker between the quinoline and oxadiazole rings, and conducting in vivo studies to evaluate the efficacy and safety of the most promising candidates. The versatile chemistry of the ethyl phenylglyoxylate core ensures that it will remain a valuable starting point for the development of novel therapeutic agents.
References
- 1. chembk.com [chembk.com]
- 2. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Ethyl 2-(4-bromophenyl)-2-oxoacetate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 2-(4-bromophenyl)-2-oxoacetate, a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules, can be prepared through several synthetic pathways. This guide provides an in-depth, objective comparison of the most common synthetic routes to this versatile α-keto ester, supported by experimental data and protocols to inform your selection of the most suitable method for your research needs.
Introduction to this compound
This compound is a bifunctional molecule featuring an α-ketoester moiety and a brominated aromatic ring. This unique combination of reactive sites makes it a highly useful intermediate in organic synthesis. The α-ketoester functionality is a precursor to a wide range of chemical transformations, while the bromo-substituent allows for further molecular elaboration through cross-coupling reactions.
This guide will explore and compare three primary synthetic strategies for the preparation of this compound:
-
Friedel-Crafts Acylation: A classic approach involving the electrophilic acylation of bromobenzene.
-
Oxidation of an Acetophenone Derivative: A method that leverages the conversion of a readily available acetophenone.
-
Grignard Reaction: A powerful carbon-carbon bond-forming reaction utilizing an organomagnesium reagent.
Each of these routes will be evaluated based on factors such as yield, reaction conditions, availability of starting materials, and scalability.
Route 1: Friedel-Crafts Acylation of Bromobenzene
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct method for the introduction of an acyl group onto an aromatic ring. In the context of synthesizing this compound, this involves the reaction of bromobenzene with an appropriate acylating agent, typically ethyl oxalyl chloride, in the presence of a Lewis acid catalyst.
Mechanistic Insight
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, commonly aluminum chloride (AlCl₃), activates the ethyl oxalyl chloride by coordinating to the chlorine atom, generating a highly electrophilic acylium ion. The electron-rich bromobenzene ring then attacks this acylium ion, leading to the formation of a sigma complex. Subsequent deprotonation restores aromaticity and yields the desired product. The bromine atom on the benzene ring is a deactivating but ortho-, para-directing group. Due to steric hindrance, the para-substituted product is generally favored.
Caption: Friedel-Crafts acylation of bromobenzene.
Experimental Protocol
Materials:
-
Bromobenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (e.g., 2 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride and anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Add bromobenzene to the stirred suspension.
-
Slowly add ethyl oxalyl chloride dropwise from a dropping funnel. The reaction is exothermic and will generate HCl gas, which should be appropriately vented or trapped.
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until completion (monitor by TLC).
-
Carefully quench the reaction by pouring the mixture over crushed ice.
-
If a precipitate of aluminum salts forms, add concentrated hydrochloric acid to dissolve it.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, dilute sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Performance and Considerations
-
Yield: The yield for the Friedel-Crafts acylation of bromobenzene with acetyl chloride is reported to be around 70%. A similar yield could be expected for the reaction with ethyl oxalyl chloride, although optimization would be necessary.
-
Advantages: This is a direct, one-step synthesis from a readily available starting material (bromobenzene). The reaction is generally high-yielding and well-established.
-
Disadvantages: The reaction requires a stoichiometric amount of the Lewis acid catalyst, which can generate a significant amount of acidic waste during workup. The reaction is also sensitive to moisture, requiring anhydrous conditions. The acylating agent, ethyl oxalyl chloride, can be corrosive and moisture-sensitive.
Route 2: Oxidation of 4-Bromoacetophenone
An alternative strategy involves the oxidation of a more functionalized starting material, 4-bromoacetophenone. This two-step approach first requires the synthesis of the acetophenone, followed by its oxidation to the desired α-keto ester.
Step 1: Synthesis of 4-Bromoacetophenone
4-Bromoacetophenone can be readily synthesized via the Friedel-Crafts acetylation of bromobenzene with acetyl chloride or acetic anhydride and a Lewis acid catalyst, as described in the previous section.
Step 2: Oxidation to this compound
The key step in this route is the oxidation of the methyl ketone group of 4-bromoacetophenone to the α-keto ester. A common and effective reagent for this transformation is selenium dioxide (SeO₂).
Mechanistic Insight
The Riley oxidation, which employs selenium dioxide, is a well-established method for the oxidation of methylene groups adjacent to carbonyls. The reaction is believed to proceed through the enol form of the ketone, which attacks the selenium dioxide. A series of rearrangements and hydrolysis steps then lead to the formation of the 1,2-dicarbonyl compound (a glyoxal). Subsequent reaction with an alcohol, in this case, ethanol, would yield the desired ethyl ester.
Caption: Oxidation of 4-bromoacetophenone.
Experimental Protocol
Materials:
-
4-Bromoacetophenone
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Ethanol
-
Diethyl ether
-
Celite
-
Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus
Procedure:
-
In a pressure tube or a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoacetophenone in 1,4-dioxane.
-
Add selenium dioxide to the solution. The reaction is typically carried out with a stoichiometric amount of SeO₂.
-
Heat the reaction mixture to reflux (around 100 °C) with vigorous stirring for several hours (e.g., 7 hours). Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with diethyl ether.
-
Filter the suspension through a pad of Celite to remove the precipitated selenium.
-
Wash the filter cake with diethyl ether.
-
The filtrate now contains 4-bromophenylglyoxal. To this solution, add ethanol and a catalytic amount of acid (e.g., a few drops of concentrated sulfuric acid).
-
Stir the mixture at room temperature or with gentle heating to facilitate the formation of the ethyl ester.
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Performance and Considerations
-
Yield: The Riley oxidation of acetophenones to the corresponding glyoxals can be high-yielding, with reports of up to 70% for similar substrates. The subsequent esterification is also typically efficient.
-
Advantages: This method utilizes a commercially available and relatively inexpensive starting material (4-bromoacetophenone). The oxidation reaction is well-established.
-
Disadvantages: Selenium dioxide is highly toxic and must be handled with extreme care in a well-ventilated fume hood. The reaction can require elevated temperatures and relatively long reaction times. The separation of the product from the selenium byproducts can sometimes be challenging.
Route 3: Grignard Reaction
The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. In this synthetic approach, a Grignard reagent, 4-bromophenylmagnesium bromide, is prepared from 4-dibromobenzene and then reacted with a suitable electrophile, such as diethyl oxalate, to construct the α-keto ester framework.
Mechanistic Insight
The synthesis begins with the formation of the Grignard reagent, where magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 4-dibromobenzene. This creates a highly nucleophilic organometallic species. This Grignard reagent then adds to one of the electrophilic carbonyl carbons of diethyl oxalate. The resulting tetrahedral intermediate is then worked up with an acid to protonate the alkoxide and yield the final product. It is crucial to use only one equivalent of the Grignard reagent to avoid a double addition to the diethyl oxalate.
Caption: Grignard reaction for this compound synthesis.
Experimental Protocol
Materials:
-
1,4-Dibromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Diethyl oxalate
-
Saturated aqueous ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
Part A: Preparation of 4-Bromophenylmagnesium Bromide
-
Thoroughly dry all glassware in an oven before use.
-
In a three-necked flask under an inert atmosphere, place magnesium turnings and a small crystal of iodine.
-
Gently warm the flask to activate the magnesium.
-
In a dropping funnel, prepare a solution of 1,4-dibromobenzene in anhydrous diethyl ether or THF.
-
Add a small amount of the dibromobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Diethyl Oxalate
-
Cool the freshly prepared Grignard reagent solution in an ice bath.
-
In a separate dropping funnel, prepare a solution of diethyl oxalate in anhydrous diethyl ether or THF.
-
Add the diethyl oxalate solution dropwise to the cold Grignard reagent with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution or dilute hydrochloric acid while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Performance and Considerations
-
Yield: While a specific yield for this reaction was not found in the provided search results, Grignard reactions with esters can be high-yielding if the conditions are carefully controlled to prevent double addition.
-
Advantages: This method is a powerful way to form the key carbon-carbon bond. Grignard reagents are highly reactive and can provide good yields.
-
Disadvantages: Grignard reagents are extremely sensitive to moisture and air, requiring strict anhydrous and inert atmosphere techniques. The starting material, 1,4-dibromobenzene, is more expensive than bromobenzene. There is a risk of a double addition of the Grignard reagent to the diethyl oxalate, which would lead to a tertiary alcohol byproduct.
Comparative Analysis of Synthetic Routes
| Feature | Friedel-Crafts Acylation | Oxidation of 4-Bromoacetophenone | Grignard Reaction |
| Starting Materials | Bromobenzene, Ethyl Oxalyl Chloride | 4-Bromoacetophenone, Selenium Dioxide | 1,4-Dibromobenzene, Diethyl Oxalate |
| Number of Steps | 1 | 2 (including synthesis of starting material) | 2 (including Grignard reagent formation) |
| Reported/Expected Yield | ~70% (estimated) | ~70% (for oxidation step) | Variable, depends on control of addition |
| Key Reagents & Hazards | AlCl₃ (corrosive, moisture-sensitive), Ethyl Oxalyl Chloride (corrosive) | Selenium Dioxide (highly toxic) | Magnesium (flammable), Anhydrous Solvents (flammable), Grignard Reagent (pyrophoric) |
| Reaction Conditions | Anhydrous, often requires heating | Reflux temperatures, long reaction times | Strict anhydrous and inert atmosphere |
| Scalability | Generally scalable with appropriate engineering controls | Scalable, but toxicity of SeO₂ is a major concern | Scalable, but requires careful control of exotherms and inert conditions |
| Key Advantages | Direct, one-step synthesis from a simple starting material. | Utilizes a readily available acetophenone. | Powerful C-C bond formation. |
| Key Disadvantages | Stoichiometric Lewis acid waste, moisture sensitive. | Toxicity of selenium dioxide, multi-step process. | Strict anhydrous conditions required, risk of side products, more expensive starting material. |
Conclusion and Recommendations
The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and tolerance for hazardous reagents.
-
For a direct and well-established route , the Friedel-Crafts acylation is a strong candidate, provided that appropriate measures are taken to handle the Lewis acid and maintain anhydrous conditions. Its single-step nature from a simple aromatic precursor is a significant advantage.
-
The oxidation of 4-bromoacetophenone offers a viable alternative, particularly if the starting acetophenone is readily available. However, the high toxicity of selenium dioxide is a major drawback and necessitates stringent safety protocols.
-
The Grignard reaction is a powerful method for constructing the carbon skeleton of the target molecule. However, the stringent reaction conditions and the potential for side reactions make it a more technically demanding route that may require more optimization.
For most laboratory-scale syntheses where directness and reliability are key, the Friedel-Crafts acylation appears to be the most balanced approach. For larger-scale preparations, a thorough process safety assessment would be crucial for all routes, with the toxicity of selenium dioxide in the oxidation route being a particularly important consideration.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(4-bromophenyl)-2-oxoacetate
This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of Ethyl 2-(4-bromophenyl)-2-oxoacetate (CAS No. 20201-26-7). As a halogenated organic compound, this substance requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. This guide moves beyond mere procedural steps to explain the scientific rationale behind each recommendation, empowering researchers to make informed safety decisions.
Core Principle: Hazard-Based Waste Management
This compound is classified as a hazardous substance. Its proper disposal is not merely a suggestion but a regulatory mandate. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies several hazards associated with this compound.[1][2] Understanding these hazards is the foundation for all safe handling and disposal procedures.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | Irritant |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | Irritant |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | Irritant |
| Specific Target Organ Toxicity - Single Exposure | H335: May cause respiratory irritation | Warning | Irritant |
Source: GHS data compiled from multiple safety data sheets.[1][2]
The presence of a carbon-bromine bond places this compound in the category of halogenated organic waste .[3] This is the single most critical factor determining its disposal pathway. Halogenated wastes cannot be mixed with standard non-halogenated organic solvent waste because they require specialized, high-temperature incineration with acid gas scrubbers to neutralize the hydrogen bromide (HBr) produced during combustion.[4][5] Improper segregation leads to regulatory violations and significantly increases disposal costs.[5]
Pre-Disposal Operations: Safety and Segregation
Safe disposal begins long before the waste container is full. It is an integrated part of the experimental workflow.
Required Personal Protective Equipment (PPE)
Given the compound's irritant properties, robust personal protection is non-negotiable.
-
Eye and Face Protection: Wear chemical splash goggles and a face shield. The substance is a serious eye irritant, and standard safety glasses are insufficient.[6]
-
Hand Protection: Use chemically resistant gloves. Consult your institution's glove compatibility chart or the glove manufacturer's data for suitability against brominated organic compounds. Double-gloving is recommended during waste handling.
-
Body Protection: A fully buttoned laboratory coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit is required.
-
Respiratory Protection: All handling of the powder or solutions should occur within a certified chemical fume hood to prevent inhalation, which may cause respiratory irritation.[2][7]
The Cardinal Rule: Waste Segregation
The cornerstone of proper chemical waste management is segregation at the point of generation.
dot
Caption: Waste Segregation Decision Flow
As shown in Figure 1, any waste containing this compound must be placed in a designated halogenated organic waste container .[3][5]
Step-by-Step Disposal Protocols
Follow these procedures based on the type of waste generated. All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[6][8][9]
Disposal of Unused or Expired Product
-
Do Not Open: If the container is sealed and no longer needed, do not open it.
-
Inspect Container: Ensure the original container is in good condition, not leaking, and the label is intact and legible.
-
Label as Waste: Attach a hazardous waste tag, available from your EHS office. Fill it out completely, including the full chemical name: "this compound".
-
Request Pickup: Arrange for collection by EHS.
Disposal of Contaminated Labware and Debris
This includes items like pipette tips, weighing boats, contaminated gloves, and paper towels.
-
Gross Decontamination: Remove as much residual chemical as possible by scraping or wiping.
-
Segregation: Place all contaminated solid debris into a designated, labeled, sealable container or a heavy-duty plastic bag. The label must clearly state "Halogenated Solid Waste" and list the chemical contaminant.
-
Glassware:
-
Rinse glassware three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Crucially, the rinsate is now hazardous waste. Collect all rinsate in the designated liquid halogenated organic waste container.
-
After rinsing, the glassware can typically be washed through normal laboratory procedures, but consult your institutional policy.
-
Disposal of Liquid Waste Solutions
-
Container: Use only a designated and compatible waste container provided by EHS, typically marked for halogenated solvents.[5] Ensure it has a vented cap if there is any risk of gas evolution, though this is not expected for this compound under normal conditions.
-
Collection: Carefully pour the waste into the container using a funnel, operating within a chemical fume hood.
-
Log Contents: Meticulously log the addition on the container's waste manifest, including the chemical name and estimated quantity.
-
Closure: Securely cap the container after each addition. Do not leave funnels in the opening.
-
Storage: Store the waste container in a designated satellite accumulation area, which must be at or near the point of generation. Ensure secondary containment is present.
Spill Cleanup and Disposal
For small spills that can be cleaned up in under 10 minutes by trained personnel:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the full PPE ensemble described in Section 2.1.
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical sorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a sealable, labeled container.
-
Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone). Place the used cloth into the same solid waste container.
-
Disposal: The container with the spill cleanup debris is now halogenated solid waste. Label it accordingly and arrange for EHS pickup.[7]
For large spills, immediately evacuate the area, alert others, and contact your institution's emergency response and EHS office.
Regulatory Framework
The disposal of this chemical is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the EPA.[10] Halogenated organic compounds are specifically listed and regulated, meaning their disposal via land or sewer is strictly prohibited.[11][12] All waste must be managed by licensed facilities that can provide a manifest tracking the waste from "cradle to grave."
Conclusion: A Commitment to Safety
The proper disposal of this compound is a direct reflection of a laboratory's commitment to safety, environmental stewardship, and professional responsibility. By understanding the chemical's hazards and adhering to the principles of segregation and containment, researchers can effectively mitigate risks. Always consult your institution's specific waste management policies and your chemical's Safety Data Sheet (SDS) before beginning work.
References
- 1. This compound | 20201-26-7 [sigmaaldrich.com]
- 2. This compound | C10H9BrO3 | CID 10729811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bucknell.edu [bucknell.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. aksci.com [aksci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. View Document - California Code of Regulations [govt.westlaw.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(4-bromophenyl)-2-oxoacetate
As a key intermediate in the synthesis of novel pharmaceutical compounds and other complex organic molecules, Ethyl 2-(4-bromophenyl)-2-oxoacetate is a staple in many research and development laboratories.[1] While its utility is significant, a thorough understanding of its hazard profile is paramount to ensure the safety of all laboratory personnel. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in established safety protocols and a causal understanding of the risks involved.
Foundational Safety: Hazard Identification and Risk Analysis
Effective safety protocols begin not with the equipment, but with a comprehensive understanding of the chemical's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling procedures.[2] The primary risks are associated with direct contact and inhalation, making a multi-layered defense strategy essential.
Table 1: GHS Hazard Profile of this compound
| GHS Pictogram | Hazard Code | Hazard Statement | Practical Implication in the Laboratory |
|---|---|---|---|
| Exclamation Mark | H302 | Harmful if swallowed.[3][4][5] | Ingestion can lead to acute toxicity. Strict prohibition of eating, drinking, or smoking in the lab is critical. |
| Exclamation Mark | H315 | Causes skin irritation.[2][4] | Direct contact with the skin can cause redness, itching, or inflammation. This necessitates the use of appropriate gloves and a lab coat. |
| Exclamation Mark | H319 | Causes serious eye irritation.[2][4] | Splashes pose a significant risk, potentially causing serious, lasting damage to the eyes. Chemical splash goggles are mandatory. |
| Exclamation Mark | H335 | May cause respiratory irritation.[2][4] | Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing or shortness of breath. All handling must be done in a well-ventilated area, preferably a chemical fume hood. |
The Core Protocol: A Multi-Layered PPE Defense
The foundation of safety when handling this compound is to minimize exposure through a combination of engineering controls and appropriate PPE. PPE should be considered the final barrier between the researcher and the chemical.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is even selected, the primary defense must be in place. All handling of this compound, from weighing to solution preparation and use in a reaction, must be conducted within a properly functioning and certified chemical fume hood. [6] This engineering control is critical for mitigating the risk of respiratory irritation (H335) by capturing vapors at the source.
Eye and Face Protection: The Non-Negotiable Barrier
Given the serious eye irritation risk (H319), appropriate eye protection is mandatory.[2]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes and conform to standards such as ANSI Z87.1 (US) or EN 166 (EU) are required.[7]
-
Face Shield: When handling larger quantities (>100 mL) or during procedures with a heightened risk of splashing (e.g., quenching a reaction, pressure changes), a full-face shield must be worn in addition to chemical splash goggles.
Hand Protection: Selecting the Right Glove
Protecting the skin from irritation (H315) requires chemically resistant gloves.[1][2] The choice of glove material is critical and depends on the task's duration and the solvent used.
Table 2: Recommended Glove Selection
| Glove Material | Typical Use Case | Key Considerations |
|---|---|---|
| Nitrile | General handling, weighing, preparing dilute solutions. | Provides good resistance to a wide range of chemicals and is a suitable primary choice. For prolonged contact or work with aggressive solvents, consider double-gloving or a more robust material. |
| Neoprene | Handling concentrated solutions, reaction workups, cleaning glassware. | Offers superior protection against a broader range of chemicals compared to nitrile. It is an excellent choice for tasks involving extended chemical contact. |
| Butyl Rubber | Spill cleanup, handling of unknown reaction mixtures. | Provides excellent resistance to many organic solvents and corrosive materials. Often used for emergency response situations. |
Always inspect gloves for any signs of degradation or pinholes before use. After handling the chemical, remove gloves using a technique that avoids skin contact and dispose of them in the designated solid hazardous waste container.
Body Protection
A flame-resistant or chemical-resistant lab coat is mandatory to protect against splashes and contamination of personal clothing. Ensure the lab coat is fully buttoned. Full-length pants and closed-toe shoes are also required at all times in the laboratory.
Operational Plans: PPE in Practice
The following protocols provide step-by-step guidance for common laboratory tasks involving this compound.
Step-by-Step Protocol: Weighing and Preparing a Solution
-
Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatula, weigh paper, beaker, solvent, magnetic stir bar) is present and the work area is clean.
-
Don PPE: Don all required PPE in the correct sequence as illustrated in the diagram below. This includes a lab coat, chemical splash goggles, and appropriate gloves (nitrile is typically sufficient for this task).
-
Weighing: Perform all weighing operations on a balance located within the fume hood or in a ventilated balance enclosure to contain any airborne particles.
-
Dissolution: Slowly add the weighed solid to the solvent in a beaker with stirring. Cap the solvent bottle immediately after use.
-
Cleanup: Wipe down the spatula and any affected surfaces within the fume hood with a solvent-dampened cloth. Dispose of the weigh paper and cloth in the designated solid hazardous waste container.
-
Doff PPE: Remove PPE in the reverse order of donning, ensuring contaminated gloves are removed without touching the skin. Wash hands thoroughly with soap and water.[6]
Workflow for Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials must be placed in a clearly labeled, sealed container for hazardous solid waste.
-
Chemical Waste: As a brominated organic compound, all waste containing this compound (including reaction residues and contaminated solvents) must be collected in a designated "Halogenated Organic Waste" container.[8] This waste stream must be kept separate from non-halogenated waste to ensure proper disposal by a licensed facility, typically via high-temperature incineration.[9]
Emergency Response Protocol
In the event of an accidental exposure, immediate and correct action is crucial.
First-Aid Measures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Emergency Workflow
Caption: Immediate response workflow for accidental exposure.
By adhering to these detailed PPE and handling protocols, researchers can confidently and safely utilize this compound, ensuring both personal safety and the integrity of their scientific work.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C10H9BrO3 | CID 10729811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 20201-26-7|this compound|BLD Pharm [bldpharm.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 20201-26-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
- 8. chemtalk.com.au [chemtalk.com.au]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
